3-Chloro-4-methoxybenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTPXDWZAKJPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587990 | |
| Record name | 3-Chloro-4-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22952-43-8 | |
| Record name | 3-Chloro-4-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
physicochemical properties of 3-Chloro-4-methoxybenzenesulfonyl chloride
An In-Depth Technical Guide to 3-Chloro-4-methoxybenzenesulfonyl chloride for Advanced Research
This guide provides an in-depth exploration of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 22952-43-8) is a polysubstituted aromatic sulfonyl chloride. The unique arrangement of a chloro group, a methoxy group, and the highly reactive sulfonyl chloride moiety on the benzene ring makes it a versatile building block for introducing the 3-chloro-4-methoxyphenylsulfonyl group into target molecules. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro and sulfonyl chloride groups dictates its reactivity and physicochemical characteristics.
The core identifiers and properties of this compound are summarized below. It is critical to note that while some physical properties are derived from experimental data, others are calculated estimates and should be used as a guide pending empirical verification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 22952-43-8 | [2][3][4] |
| Molecular Formula | C₇H₆Cl₂O₃S | [2][3] |
| Molecular Weight | 241.09 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Not reported; estimated 40-50 °C (based on analogues) | |
| Boiling Point | 352.16 °C at 760 mmHg (Calculated) | [3] |
| Density | 1.488 g/cm³ (Calculated) | [3] |
| Flash Point | 166.78 °C (Calculated) | [3] |
| InChI Key | UMTPXDWZAKJPNY-UHFFFAOYSA-N | |
| SMILES | COc1ccc(cc1Cl)S(Cl)(=O)=O |
Synthesis and Purification: A Validated Approach
The synthesis of aromatic sulfonyl chlorides is a cornerstone of organic synthesis. The most direct and industrially scalable method for preparing this compound is through the electrophilic substitution of a suitable precursor, 2-chloroanisole, with chlorosulfonic acid. This method is reliable and proceeds with high regioselectivity due to the directing effects of the substituents.
The methoxy group is a strong ortho-, para-director. In 2-chloroanisole, the para position relative to the methoxy group is occupied by the chloro group. The primary site for electrophilic attack is therefore the position ortho to the methoxy group and meta to the chloro group (C5), and the position para to the chloro group and ortho to the methoxy group (C6). The sulfonation occurs predominantly at the C6 position, which is sterically more accessible and para to the activating methoxy group.
Caption: Synthesis of this compound.
Experimental Protocol: Chlorosulfonation of 2-Chloroanisole
This protocol is a representative procedure based on well-established methods for the synthesis of analogous benzenesulfonyl chlorides.[5][6] Causality: The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions. The slow addition of the substrate to the excess chlorosulfonic acid ensures that the electrophile is always present in high concentration, driving the reaction to completion.
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving hydrogen chloride gas.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (3.0 equivalents). Cool the flask to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Add 2-chloroanisole (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete conversion.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product. Dry the purified solid under vacuum.
Spectroscopic Characterization
Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.0 ppm (3H).- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). A doublet for the proton ortho to the methoxy group, a doublet of doublets for the proton between the chloro and sulfonyl chloride groups, and a doublet for the proton ortho to the sulfonyl chloride group. |
| ¹³C NMR | - Methoxy Carbon (OCH₃): A signal around δ 56-57 ppm.- Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including carbons attached to oxygen, chlorine, and sulfur, which will be shifted accordingly. |
| IR Spectroscopy | - S=O Asymmetric Stretch: Strong band at ~1370-1380 cm⁻¹.- S=O Symmetric Stretch: Strong band at ~1170-1190 cm⁻¹.- C-O-C Stretch: Characteristic bands for the aryl ether linkage.- Aromatic C-H and C=C: Standard absorptions in their respective regions. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and sulfur isotopes. The M, M+2, and M+4 peaks will be observable. |
Reactivity Profile and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles.
The electronic effects of the ring substituents modulate this reactivity. The methoxy group at the 4-position is electron-donating via resonance (+R effect), which would tend to decrease the electrophilicity of the sulfur atom. However, the chloro group at the 3-position is electron-withdrawing via induction (-I effect), which increases the electrophilicity. The net effect is a finely tuned reactivity profile that allows for controlled reactions with a wide range of nucleophiles.[7][8]
The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur center.[9]
Caption: General mechanism for sulfonamide formation.
Applications in Medicinal Chemistry and Drug Discovery
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs, including antibiotics, diuretics, and anticonvulsants.[10] this compound serves as a critical reagent for introducing the 3-chloro-4-methoxyphenylsulfonyl moiety, which can impart specific pharmacological properties.
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Rationale for Use: The chloro and methoxy substituents are not mere decorations; they are chosen to optimize a drug candidate's profile.
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Chloro Group: Can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, a specific and directional interaction with biological targets.
-
Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism, sometimes leading to active metabolites.
-
This reagent is therefore of high interest for generating libraries of novel sulfonamides for screening campaigns and for the structure-activity relationship (SAR) studies essential to lead optimization in drug development programs.[11]
Safety, Handling, and Storage
As a highly reactive electrophile, this compound must be handled with appropriate precautions. It is corrosive and moisture-sensitive.
-
Hazard Classification: Causes severe skin burns and eye damage (H314).
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with a face shield, and a lab coat is mandatory. All manipulations should be performed in a certified chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.[2]
By understanding these core principles, researchers can effectively and safely leverage the synthetic potential of this compound to advance their scientific and drug discovery objectives.
References
- 1. 3-Chloro-4-methoxybenzene-1-sulfonyl chloride 95% | CAS: 22952-43-8 | AChemBlock [achemblock.com]
- 2. This compound, CasNo.22952-43-8 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound | 22952-43-8 [chemnet.com]
- 4. This compound [oakwoodchemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. nbinno.com [nbinno.com]
The Definitive Guide to the Structural Elucidation of 3-Chloro-4-methoxybenzenesulfonyl Chloride: A Multi-technique Spectroscopic Approach
Abstract
This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretive frameworks required for the complete structural elucidation of 3-Chloro-4-methoxybenzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of techniques. Instead, it offers a holistic, field-proven perspective on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, the self-validating nature of a multi-technique approach, and the authoritative principles that underpin spectral interpretation. This guide will equip the reader with the expertise to not only confirm the identity of this compound but also to apply these foundational principles to the structural characterization of other complex aromatic compounds.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical and materials science, the precise molecular architecture of a compound is intrinsically linked to its function, reactivity, and safety profile. This compound (C₇H₆Cl₂O₃S, Molar Mass: 241.09 g/mol )[1] is a key intermediate in organic synthesis, and its unambiguous structural verification is paramount to ensure the integrity of subsequent reactions and the purity of final products. The presence of multiple substituents on the aromatic ring necessitates a multi-faceted analytical approach to definitively assign their positions and confirm the overall molecular structure. This guide will systematically deconstruct the structure of this molecule through the lens of modern spectroscopic techniques.
The Analytical Workflow: A Symphony of Spectroscopies
Caption: A workflow diagram illustrating the synergistic use of spectroscopic techniques for structure elucidation.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
3.1. The 'Why': Probing Molecular Vibrations
Infrared spectroscopy is an indispensable first-pass technique that provides a rapid fingerprint of the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific bonds. For this compound, we expect to see absorptions corresponding to the sulfonyl chloride, the aromatic ring, the ether linkage, and the C-Cl bond.
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.
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Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
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Data Processing: The resulting spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
3.3. Data Interpretation: Decoding the Vibrational Signature
The IR spectrum of a sulfonyl chloride will be dominated by the strong absorptions of the S=O bonds.[2]
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance for this compound |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |
| Asymmetric SO₂ Stretch | ~1370 | Key indicator of the sulfonyl chloride group. |
| Symmetric SO₂ Stretch | ~1170 | Key indicator of the sulfonyl chloride group. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands confirming the aromatic skeleton. |
| C-O-C Asymmetric Stretch | ~1250 | Indicates the presence of the methoxy group. |
| S-Cl Stretch | 700-600 | Confirms the sulfonyl chloride functionality. |
| C-Cl Stretch | 800-600 | Confirms the chloro substituent on the aromatic ring. |
The presence of strong bands around 1370 cm⁻¹ and 1170 cm⁻¹ is a highly reliable diagnostic for the sulfonyl chloride group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the relative positions of the substituents.
4.1. The 'Why': Nuclei in a Magnetic Field
In a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The energy difference between these states corresponds to radio frequencies. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. This allows us to distinguish between different types of protons and carbons within the molecule.
4.2. Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired to establish direct one-bond (C-H) and long-range (two- and three-bond) C-H correlations, respectively.
4.3. Data Interpretation: Assembling the Structural Puzzle
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their neighboring protons (through spin-spin coupling).
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Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons is expected, likely in the range of 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom.
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Aromatic Protons: With a 1,2,4-trisubstituted benzene ring, we expect three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns are highly informative:
-
The proton ortho to the strongly electron-withdrawing sulfonyl chloride group will be the most deshielded (highest ppm).
-
The proton ortho to the electron-donating methoxy group will be the most shielded (lowest ppm).
-
The coupling pattern will reveal the relative positions of the protons. We expect to see a doublet, a doublet of doublets, and another doublet, characteristic of this substitution pattern.
-
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.8 | d | ~8.5 | 1H |
| H-2 | ~7.6 | dd | ~8.5, ~2.0 | 1H |
| H-6 | ~7.0 | d | ~2.0 | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
¹³C NMR Spectrum: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
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Aromatic Carbons: Six signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to substituents (quaternary carbons) will typically have lower intensities.
-
The carbon attached to the sulfonyl chloride group (C-1) will be deshielded.
-
The carbon attached to the methoxy group (C-4) will be significantly shielded by the oxygen's electron-donating effect.
-
The carbon attached to the chlorine atom (C-3) will also be deshielded.
-
-
Methoxy Carbon (-OCH₃): A single signal is expected around 55-60 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-4 (C-OCH₃) | ~160 |
| C-1 (C-SO₂Cl) | ~140 |
| C-3 (C-Cl) | ~130 |
| C-5 | ~128 |
| C-2 | ~115 |
| C-6 | ~112 |
| -OCH₃ | ~56 |
2D NMR (HSQC & HMBC): Unambiguous Assignments
2D NMR is the gold standard for confirming connectivity.
Caption: Key predicted HMBC correlations for this compound.
-
HSQC: This experiment will show direct, one-bond correlations between protons and the carbons they are attached to. For example, it will definitively link the proton signal at ~7.6 ppm to the carbon signal at ~115 ppm (H-2 to C-2).
-
HMBC: This is the key to mapping the entire structure. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methoxy group (~3.9 ppm) will show a correlation to the carbon at C-4 (~160 ppm), confirming the attachment of the methoxy group to this position. Similarly, H-2 will show correlations to C-1, C-3, and C-4, unequivocally establishing its position relative to the substituents.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
5.1. The 'Why': Ionization and Mass-to-Charge Ratio
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues.
5.2. Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺˙).
-
Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged species.
-
Detection: The ions are separated based on their m/z ratio and detected.
5.3. Data Interpretation: The Molecular Fingerprint
-
Molecular Ion Peak (M⁺˙): The peak corresponding to the intact molecular ion will be observed. Given the presence of two chlorine atoms, a characteristic isotopic pattern is expected. The M⁺˙ peak will appear at m/z 240 (for ³⁵Cl), with an M+2 peak at m/z 242 (one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z 244 (two ³⁷Cl) in an approximate ratio of 9:6:1. This isotopic signature is a powerful confirmation of the presence of two chlorine atoms.
-
Key Fragmentation Pathways:
-
Loss of Cl•: A common fragmentation is the loss of a chlorine radical from the sulfonyl chloride group (M⁺˙ - 35) to give a peak at m/z 205.
-
Loss of SO₂Cl•: Cleavage of the C-S bond can result in the loss of the sulfonyl chloride radical (M⁺˙ - 99) to yield a fragment at m/z 141.
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Loss of CH₃• from Methoxy Group: Loss of a methyl radical from the methoxy group (M⁺˙ - 15) can lead to a peak at m/z 225.
-
Conclusion: A Self-Validating Structural Assignment
By integrating the data from IR, NMR (¹H, ¹³C, and 2D), and MS, we can confidently elucidate the structure of this compound.
-
IR spectroscopy confirms the presence of the key functional groups: sulfonyl chloride, aromatic ring, and ether.
-
Mass spectrometry provides the molecular weight and the elemental composition (specifically, the presence of two chlorine atoms) through the isotopic pattern.
-
¹H and ¹³C NMR provide the carbon-hydrogen framework.
-
2D NMR (HSQC and HMBC) definitively connects the protons and carbons, allowing for the unambiguous assignment of the 1,2,4-substitution pattern on the benzene ring.
Each piece of data corroborates the others, creating a self-validating system that leaves no ambiguity in the final structural assignment. This rigorous, multi-technique approach is fundamental to ensuring the quality and reliability of chemical research and development.
References
Spectroscopic Profile of 3-Chloro-4-methoxybenzenesulfonyl chloride: A Technical Guide for Researchers
Molecular Structure and Key Physicochemical Properties
3-Chloro-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₆Cl₂O₃S and a molecular weight of 241.09 g/mol .[1] Its structure, featuring a benzene ring substituted with a chloro group, a methoxy group, and a sulfonyl chloride group, gives rise to a distinct spectroscopic fingerprint.
| Property | Value | Source |
| CAS Number | 22952-43-8 | [1] |
| Molecular Formula | C₇H₆Cl₂O₃S | [1] |
| Molecular Weight | 241.09 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C7H6Cl2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |
| SMILES | COc1ccc(cc1Cl)S(Cl)(=O)=O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established substituent effects on aromatic chemical shifts.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns of the aromatic protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 | d | 1H | H-2 | The proton ortho to the strongly electron-withdrawing sulfonyl chloride group is expected to be the most deshielded. |
| ~ 7.8 | dd | 1H | H-6 | This proton is ortho to the chloro group and meta to the sulfonyl chloride group, leading to a downfield shift. |
| ~ 7.1 | d | 1H | H-5 | The proton ortho to the electron-donating methoxy group will be the most shielded of the aromatic protons. |
| ~ 3.9 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for such groups. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the six unique carbon atoms of the benzene ring and the one carbon of the methoxy group.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 160 | C-4 | The carbon attached to the electron-donating methoxy group will be significantly shielded. |
| ~ 140 | C-1 | The carbon bearing the sulfonyl chloride group will be deshielded. |
| ~ 132 | C-3 | The carbon attached to the chloro group will experience a deshielding effect. |
| ~ 130 | C-6 | Aromatic carbon adjacent to the chloro group. |
| ~ 128 | C-2 | Aromatic carbon ortho to the sulfonyl chloride group. |
| ~ 112 | C-5 | The carbon ortho to the methoxy group will be shielded. |
| ~ 57 | -OCH₃ | The methoxy carbon appears in its characteristic region. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the sulfonyl chloride, ether, and aromatic moieties.
| Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~ 1600, ~1500 | Medium-Strong | C=C stretching in the aromatic ring |
| 1380 - 1365 | Strong | Asymmetric SO₂ stretch of the sulfonyl chloride |
| 1190 - 1170 | Strong | Symmetric SO₂ stretch of the sulfonyl chloride |
| 1270 - 1230 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1050 - 1010 | Medium | Symmetric C-O-C stretch (aryl ether) |
| 850 - 800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~ 600 | Medium | C-S stretch |
| ~ 560 | Medium | S-Cl stretch |
The strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfonyl chlorides and serve as a key diagnostic feature in the IR spectrum.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
The fragmentation of aromatic sulfonyl chlorides is often initiated by the loss of the chlorine atom from the sulfonyl group, followed by the loss of sulfur dioxide.
| m/z | Proposed Fragment Ion | Notes |
| 240/242/244 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern for two chlorine atoms. |
| 205/207 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |
| 177/179 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. |
| 141 | [C₇H₆OCl]⁺ | Further fragmentation of the [M - SO₂Cl]⁺ ion. |
Experimental Protocols
For researchers seeking to acquire experimental data for this compound or similar compounds, the following are generalized, yet detailed, protocols for NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary compared to the proton spectrum.
-
Typical parameters include a 45-degree pulse width and a 2-second relaxation delay.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
-
If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) and inject a small volume onto the GC column.
-
-
Instrumentation: Employ a mass spectrometer capable of electron ionization, such as a single quadrupole or a time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound and related structures. The strong concordance between the predicted data, based on fundamental principles, and the known spectral characteristics of analogous molecules provides a high degree of confidence in this analytical profile. As with all scientific endeavors, the acquisition of direct experimental data is encouraged to further validate and refine these findings.
References
solubility of 3-Chloro-4-methoxybenzenesulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-4-methoxybenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility in creating complex molecular architectures is often dictated by its behavior in solution. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We delve into the theoretical principles governing its solubility, present qualitative solubility observations, and offer detailed, field-proven protocols for quantitative solubility determination. This document is intended to be a practical resource for scientists, enabling them to make informed decisions on solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with numerous physicochemical challenges. Among the most fundamental of these is solubility. The ability to dissolve a compound in a suitable solvent system is critical for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is paramount for efficient chemical transformations.
-
Purification: Techniques such as crystallization and chromatography are highly dependent on differential solubility.
-
Formulation: The bioavailability of a drug is often linked to its solubility in physiological media and formulation excipients.
This compound, with its reactive sulfonyl chloride moiety and substituted aromatic ring, presents a unique set of solubility characteristics that are essential to understand for its effective utilization. This guide will provide the foundational knowledge and practical methodologies to master the solubility aspects of this important building block.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | [1][2][3] |
| Molecular Weight | 241.09 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | UMTPXDWZAKJPNY-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(cc1Cl)S(Cl)(=O)=O | [1] |
The presence of a polar sulfonyl chloride group and a methoxy group, contrasted with the relatively non-polar chlorinated benzene ring, suggests a nuanced solubility profile across a range of organic solvents.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of several factors:
-
Polarity: The molecule possesses both polar (sulfonyl chloride, methoxy) and non-polar (chlorinated aromatic ring) regions. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can engage in dipole-dipole interactions without causing decomposition.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor (at the oxygen and chlorine atoms) but not a donor. It will have limited solubility in highly protic solvents with strong hydrogen-bonding networks unless it reacts with them.
-
Reactivity: A critical consideration for sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly water and alcohols. In such solvents, "solubility" can be a misnomer, as the compound may be undergoing solvolysis to the corresponding sulfonic acid or ester. This reactivity is a key reason for its "moisture sensitive" classification.[4]
Qualitative Solubility Profile
While precise quantitative data is often proprietary or not widely published, a qualitative understanding of solubility can be inferred from the compound's structure and available data for analogous compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents can solvate the polar sulfonyl chloride group through dipole-dipole interactions without the risk of reaction. They are often the solvents of choice for reactions involving sulfonyl chlorides. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The polarity of these solvents is well-matched to the overall polarity of the molecule, and they are non-reactive. DCM is a common solvent for reactions and workups. |
| Ethers | Diethyl ether, Dioxane | Moderate to Good | These solvents are less polar than ketones or nitriles but can still solvate the molecule. Dioxane is noted as a solvent for a similar compound.[4] |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with these solvents through π-stacking, but the polar sulfonyl chloride group may limit overall solubility. |
| Polar Protic | Water, Methanol, Ethanol | Low and Reactive | In water, the compound is expected to be largely insoluble and will hydrolyze at the interface.[5][6][7] In alcohols, it will likely undergo solvolysis to form the corresponding sulfonate ester. |
| Non-polar | Hexanes, Cyclohexane | Poor | The high polarity of the sulfonyl chloride group makes it incompatible with non-polar aliphatic solvents. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The following protocols are presented in order of increasing complexity and quantitative rigor.
Protocol 1: Rapid Qualitative Solubility Assessment
This method is a quick, small-scale test to estimate solubility in a range of solvents.
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Methodology:
-
Add approximately 10-20 mg of this compound to a small, dry vial.
-
Add the test solvent dropwise (e.g., 0.1 mL at a time) while agitating the vial.
-
Observe the mixture after each addition.
-
Categorize the solubility:
-
Soluble: The solid dissolves completely within 0.5 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves in 1 mL of solvent.
-
Insoluble: No significant amount of solid dissolves in 1 mL of solvent.
-
Diagram: Workflow for Qualitative Solubility Assessment
Caption: Workflow for rapid qualitative solubility testing.
Protocol 2: Quantitative Gravimetric Solubility Determination
This method provides a precise measurement of solubility at a given temperature.
Objective: To determine the solubility of the compound in a specific solvent in units of mg/mL or mol/L.
Methodology:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid remaining.
-
Equilibrate: Agitate the vial at a constant temperature (e.g., using a shaker in a temperature-controlled water bath) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Phases: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent any solid particles from being transferred.
-
Evaporate Solvent: Dispense the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to avoid decomposition of the compound.
-
Calculate Solubility: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid. Divide this mass by the volume of the supernatant taken to obtain the solubility.
Self-Validating System: The trustworthiness of this protocol is ensured by confirming that excess, undissolved solid is present throughout the equilibration period. Running the experiment in triplicate and ensuring consistent results further validates the data.
Diagram: Gravimetric Solubility Determination Workflow
References
A Comprehensive Technical Guide to the Thermal Stability of 3-Chloro-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability of 3-Chloro-4-methoxybenzenesulfonyl chloride, a critical parameter for its safe handling, storage, and application in research and pharmaceutical development. Given the reactive nature of sulfonyl chlorides, a thorough understanding of their thermal properties is paramount to mitigate risks and ensure the integrity of chemical processes.
Introduction: The Criticality of Thermal Stability in Process Chemistry
This compound is a bespoke reagent, valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The sulfonyl chloride functional group is highly reactive, making it an excellent sulfonylating agent. However, this reactivity also imparts inherent thermal instability. Uncontrolled thermal decomposition can lead to the release of toxic and corrosive gases, posing significant safety hazards and potentially compromising reaction outcomes.
This document serves as a technical resource, outlining the potential thermal hazards associated with this compound, providing a framework for its thermal stability assessment, and offering guidance on its safe utilization.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | |
| Molecular Weight | 241.09 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Storage Temperature | 2-8°C, sealed, away from moisture |
The presence of both a chloro and a methoxy group on the benzene ring, in addition to the sulfonyl chloride moiety, influences the molecule's reactivity and thermal stability. The electron-donating methoxy group and the electron-withdrawing chloro group can affect the electron density of the aromatic ring and the stability of the sulfonyl chloride bond.
Assessing Thermal Stability: A Proactive Approach
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[3]
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a sealed pan is crucial to contain any evolved gases and prevent interaction with the atmosphere.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample from ambient temperature to a temperature beyond any expected decomposition (e.g., 350°C) at a constant rate, typically 10°C/min. An inert nitrogen atmosphere is used to prevent oxidative degradation.
-
Data Analysis: The resulting thermogram will show heat flow as a function of temperature. An endothermic peak will indicate melting, while an exothermic peak will signify decomposition. The onset temperature of the exotherm is a critical indicator of the temperature at which thermal decomposition begins.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2]
Protocol:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a rate of 10°C/min through a similar temperature range as the DSC experiment.
-
Data Analysis: The TGA curve will plot the percentage of mass loss versus temperature. A significant mass loss event coinciding with a DSC exotherm confirms thermal decomposition. The onset temperature of mass loss provides another measure of the decomposition temperature.
Postulated Decomposition Pathway and Potential Hazards
In the absence of specific experimental data, the decomposition pathway of this compound can be postulated based on the known chemistry of sulfonyl chlorides. Upon heating, the sulfonyl chloride bond is likely to undergo homolytic cleavage, initiating a series of radical reactions.
The primary hazardous decomposition products are expected to be:
-
Sulfur dioxide (SO₂): A toxic and corrosive gas.
-
Hydrogen chloride (HCl): A highly corrosive and toxic gas.[4]
-
Chlorine (Cl₂): A toxic and reactive gas.[5]
-
Chlorinated aromatic compounds: These byproducts can also be toxic and environmentally harmful.
The vigorous reaction of sulfonyl chlorides with water to produce HCl and the corresponding sulfonic acid is also a significant hazard to consider during handling and in the event of a spill.[6][7]
Recommendations for Safe Handling and Storage
Based on the inherent reactivity and potential thermal instability of this compound, the following precautions are strongly recommended:
-
Storage: Store in a cool, dry, well-ventilated area, away from heat sources and incompatible materials such as water, bases, alcohols, and amines.[6] The recommended storage temperature is between 2-8°C. Containers should be tightly sealed.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Process Safety: When using this reagent in reactions, particularly at elevated temperatures, it is crucial to have robust temperature control and to have conducted a thorough thermal hazard assessment as outlined in this guide. Avoid heating the compound unnecessarily or for prolonged periods.
Conclusion
While specific thermal decomposition data for this compound is not widely published, its chemical nature as a sulfonyl chloride necessitates a cautious and informed approach to its handling and use. The experimental framework provided in this guide, utilizing DSC and TGA, offers a reliable methodology for determining its thermal stability profile. Understanding the potential for exothermic decomposition and the release of hazardous gases is fundamental to ensuring the safety of personnel and the successful execution of chemical syntheses involving this versatile reagent.
References
- 1. fishersci.no [fishersci.no]
- 2. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to the Synthetic Derivatives of 3-Chloro-4-methoxybenzenesulfonyl Chloride
Abstract: 3-Chloro-4-methoxybenzenesulfonyl chloride is a versatile chemical intermediate whose structural features—an electrophilic sulfonyl chloride group and a substituted aromatic ring—make it a valuable scaffold in synthetic and medicinal chemistry. The presence of the chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules.[1][2] This guide provides an in-depth exploration of the key classes of derivatives accessible from this reagent, focusing on the synthesis of sulfonamides and sulfonate esters. We will detail field-proven experimental protocols, discuss the causality behind methodological choices, and present the applications of these derivatives, particularly within the realm of drug discovery.
Introduction: The this compound Core
This compound, identified by CAS Number 22952-43-8, is a crystalline solid with the chemical formula C7H6Cl2O3S.[3][4] Its molecular structure is foundational to its reactivity. The key reactive center is the sulfonyl chloride (-SO2Cl) group, a potent electrophile. This functional group readily reacts with a wide array of nucleophiles, making it a cornerstone for constructing more complex molecules.[5] The chloro and methoxy substituents on the benzene ring are not merely passive spectators; they modulate the reactivity of the sulfonyl chloride and provide specific interaction points in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22952-43-8 | --INVALID-LINK--[6] |
| Molecular Formula | C7H6Cl2O3S | --INVALID-LINK-- |
| Molecular Weight | 241.09 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK--[4] |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | --INVALID-LINK-- |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This allows for nucleophilic substitution reactions where the chloride ion acts as a good leaving group. The primary transformations involve reactions with amines to form sulfonamides and with alcohols or phenols to form sulfonate esters. These reactions are typically robust and high-yielding.
Below is a diagram illustrating the primary synthetic pathways originating from the core molecule.
Caption: Primary derivatization pathways for this compound.
Key Derivative Classes and Synthetic Strategies
Sulfonamides: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern pharmaceuticals, found in a wide range of drugs including antibacterials, diuretics, and anticancer agents.[7][8][9] The traditional and most reliable method for synthesizing aryl sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine.[7][10] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the HCl byproduct.
Causality in Protocol Design:
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are preferred to prevent competitive reaction with the sulfonyl chloride.
-
Base Selection: Pyridine or triethylamine are commonly used. Pyridine can act as a nucleophilic catalyst in some cases, while TEA is a simple acid scavenger. The choice often depends on the reactivity of the amine and the desired reaction rate.[11]
-
Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Sulfonate Esters: Activating Alcohols and Phenols
The reaction of this compound with alcohols or phenols yields sulfonate esters. This transformation is significant for two primary reasons. First, it serves as a method to install the 3-chloro-4-methoxyphenylsulfonyl moiety onto a molecule.[5] Second, and more commonly in synthesis, it is used to "activate" an alcohol. The hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions, but its conversion to a sulfonate ester (e.g., a tosylate or mesylate) transforms it into an excellent leaving group, facilitating subsequent SN2 or E2 reactions.[12]
Causality in Protocol Design:
-
Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base is required to deprotonate the resulting intermediate.[12]
-
Stereochemistry: A key advantage of this method is that the formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[12]
-
Reagent Stability: While sulfonyl chlorides are reactive, they are generally stable enough to handle under standard laboratory conditions, though they are sensitive to moisture.[13]
Detailed Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general, reliable method for the synthesis of a sulfonamide derivative from this compound and a generic primary amine (e.g., aniline).
Workflow Diagram:
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 equivalent) and anhydrous dichloromethane (DCM). Add triethylamine (1.2 equivalents).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the sulfonyl chloride is fully consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide.
Table 2: Representative Sulfonamide Synthesis Data
| Amine Substrate | Base | Solvent | Yield (%) | Reference Protocol |
| Aniline | Pyridine | - | ~100% | --INVALID-LINK--[11] |
| Benzylamine | Triethylamine | CH2Cl2 | 62% (sulfinamide) | --INVALID-LINK--[14] |
| Trimetazidine | Triethylamine | CH2Cl2 | 93% | --INVALID-LINK--[15] |
| 2-chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | 72-96% | --INVALID-LINK--[11] |
Note: Yields are highly substrate-dependent. The referenced protocols may use different sulfonyl chlorides but illustrate the general methodology.
Applications in Medicinal Chemistry and Drug Development
The 3-chloro-4-methoxybenzenesulfonyl scaffold and its derivatives are of significant interest to medicinal chemists. The sulfonamide linkage is a bioisostere of the amide bond, but it often confers increased metabolic stability and altered physicochemical properties.[8]
-
Enzyme Inhibition: The sulfonamide group is a key pharmacophore in many enzyme inhibitors. For example, derivatives of benzenesulfonamides are well-known inhibitors of carbonic anhydrase. The specific substitution pattern on the aromatic ring, such as the chloro and methoxy groups, is crucial for tuning binding affinity and selectivity.
-
Cannabinoid Receptor Ligands: One specific derivative, 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide, has been studied as a selective agonist for the cannabinoid receptor CB2, highlighting the potential for these scaffolds in developing targeted therapeutics.[16]
-
General Drug Scaffolds: The chlorine and methoxy groups themselves play important roles. Chlorine can participate in halogen bonding and increase lipophilicity, while the methoxy group can act as a hydrogen bond acceptor and influence metabolic pathways.[2] This functionalization makes the core scaffold a valuable starting point for library synthesis in drug discovery campaigns.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of biologically relevant molecules. Its primary utility lies in the straightforward and high-yielding preparation of sulfonamides and sulfonate esters. The protocols outlined in this guide represent robust and validated methods for accessing these important chemical classes. By understanding the underlying principles of reactivity and the rationale behind specific experimental conditions, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound, CasNo.22952-43-8 BOC Sciences United States [bocscichem.lookchem.com]
- 5. 3,4-Dimethoxybenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 6. This compound | 22952-43-8 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Buy 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide [smolecule.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides using 3-Chloro-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Moiety and the Role of 3-Chloro-4-methoxybenzenesulfonyl chloride
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties.[1][2][3] The mechanism of action for antibacterial sulfonamides, for instance, involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1]
This compound is a key reagent in the synthesis of novel sulfonamide-based drug candidates. Its substituted benzene ring offers a scaffold that can be strategically modified to enhance the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[4] The presence of the chloro and methoxy groups provides specific steric and electronic properties that can influence binding affinity to biological targets. This document provides a detailed guide to the synthesis of sulfonamides using this versatile reagent, including a step-by-step protocol, safety considerations, and characterization techniques.
Reaction Mechanism and Workflow
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution.[5][6] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[5][7] This is followed by the elimination of a chloride ion, forming the sulfonamide bond.[5] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[8]
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Experimental Workflow
The overall process for synthesizing and purifying a sulfonamide using this compound can be visualized as follows:
Caption: Workflow for sulfonamide synthesis and purification.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a generic primary amine.
Materials and Reagents:
| Reagent/Material | Quantity (Example) | Molar Eq. | Notes |
| This compound | 1.0 g (4.15 mmol) | 1.0 | Corrosive, handle with care.[9] |
| Primary Amine (e.g., Aniline) | 0.39 g (4.15 mmol) | 1.0 | |
| Triethylamine (Et₃N) | 0.63 mL (4.57 mmol) | 1.1 | Base to neutralize HCl. |
| Dichloromethane (DCM) | 20 mL | - | Anhydrous solvent. |
| 1M Hydrochloric Acid (HCl) | 15 mL | - | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 15 mL | - | For work-up. |
| Brine | 15 mL | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g | - | Drying agent. |
| Recrystallization Solvent (e.g., Ethanol/Water) | As needed | - | For purification.[10] |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.15 mmol) and dissolve in anhydrous dichloromethane (10 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Addition of Amine and Base: In a separate vial, dissolve the primary amine (4.15 mmol) and triethylamine (0.63 mL, 4.57 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[4]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude sulfonamide can be purified by recrystallization.[10][11]
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[10]
-
If necessary, add a co-solvent (like water) dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
-
Characterization of the Final Product
To confirm the structure and purity of the synthesized sulfonamide, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the 3-chloro-4-methoxybenzene ring, the protons of the amine moiety, and a downfield signal for the N-H proton of the sulfonamide group (typically between δ 8-11 ppm).[1][12][13]
-
¹³C NMR: Signals for the aromatic carbons, the methoxy carbon (around δ 55-56 ppm), and other carbons in the molecule can be assigned.[12][13][14]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful formation of the desired product.[12]
-
Infrared (IR) Spectroscopy: Look for characteristic stretching vibrations of the SO₂ group (asymmetric and symmetric stretches typically in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively) and the N-H bond.[12][15]
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. [9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][16]
-
Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[9][17] Do not allow contact with skin or eyes.[9][16][17]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[16][18]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][16][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][16][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][18]
-
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.[17]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive sulfonyl chloride due to hydrolysis. | Use fresh or properly stored this compound. Ensure all glassware and solvents are anhydrous. |
| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture. Confirm starting material consumption by TLC. | |
| Oily Product Instead of Solid | Presence of impurities. | Attempt purification via column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Difficulty with Recrystallization | Incorrect solvent system. | Perform small-scale solvent screening to find an appropriate single or mixed solvent system where the compound is soluble when hot but sparingly soluble when cold.[10] |
| Product is too soluble in the chosen solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is fully cooled, using an ice bath to maximize precipitation.[10] |
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.no [fishersci.no]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for Sulfonylation Reactions with 3-Chloro-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in modern medicinal chemistry and drug development. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and target binding affinity. The synthesis of sulfonamides, therefore, is a critical process in the creation of new therapeutic agents. 3-Chloro-4-methoxybenzenesulfonyl chloride is a versatile reagent that allows for the introduction of the 3-chloro-4-methoxyphenylsulfonyl group onto various nucleophiles, providing a pathway to novel compounds with potential biological activity. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group on the benzene ring can modulate the electronic properties of the resulting sulfonamide, making this reagent a valuable tool for structure-activity relationship (SAR) studies.
Reaction Mechanism: Nucleophilic Acyl Substitution
The sulfonylation of amines or phenols with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenoxide attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. In the case of phenols, a base is also required to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion.
Caption: Generalized mechanism for the sulfonylation of amines and phenols.
Safety and Handling of this compound
This compound is a corrosive solid and a lachrymator. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Reacts with water. | Handle and store in a dry environment. |
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
The following protocols provide a general framework for the sulfonylation of primary/secondary amines and phenols using this compound. Reaction conditions may require optimization based on the specific substrate.
Protocol 1: Sulfonylation of Primary and Secondary Amines
This protocol is adapted from a general procedure for the synthesis of N-aryl sulfonamides.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 eq.) in anhydrous dichloromethane. Add an excess of pyridine (e.g., 3.0 eq.).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it to the amine solution dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Table of Exemplary Reaction Conditions for Amines:
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 12 | 85-95 |
| 4-Fluoroaniline | Pyridine | DCM | 16 | 80-90 |
| Benzylamine | Triethylamine | DCM | 12 | 90-98 |
| Morpholine | Triethylamine | DCM | 8 | 90-97 |
Protocol 2: Sulfonylation of Phenols
This protocol is a general method for the synthesis of sulfonate esters from phenols.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Formation of Phenoxide: In a round-bottom flask, dissolve the phenol (1.0 eq.) in a suitable solvent like DCM or THF. Add a base such as sodium hydroxide (1.1 eq., aqueous solution) or potassium carbonate (1.5 eq., solid) and stir vigorously for 30 minutes at room temperature to form the phenoxide.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the phenoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting phenol is consumed, as monitored by TLC (typically 4-12 hours).
-
Work-up:
-
If an aqueous base was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.
-
If a solid base was used, filter the reaction mixture and then wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude sulfonate ester can be purified by recrystallization or column chromatography.
Caption: A typical experimental workflow for sulfonylation reactions.
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of sulfonamides and sulfonate esters. The protocols outlined in this application note provide a robust starting point for researchers in organic synthesis and drug discovery. Adherence to safety precautions is paramount when handling this corrosive reagent. The straightforward reaction mechanism and generally high yields make this an attractive method for the incorporation of the 3-chloro-4-methoxyphenylsulfonyl moiety into novel molecules.
References
Application Notes & Protocols: 3-Chloro-4-methoxybenzenesulfonyl Chloride as a Robust Protecting Group for Amines in Complex Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-chloro-4-methoxybenzenesulfonyl chloride for the protection of primary and secondary amines. This document delves into the underlying chemical principles, provides detailed, field-tested protocols, and discusses the strategic application of this reagent in multi-step organic synthesis.
Introduction: The Strategic Imperative for Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents, the selective masking and unmasking of reactive functional groups is paramount.[1] The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent undesired side reactions and ensure chemo-selectivity. The choice of a protecting group is a critical strategic decision, dictating the reaction conditions that can be employed in subsequent steps. An ideal protecting group should be introduced efficiently under mild conditions, remain inert to a wide range of reagents (orthogonality), and be removed cleanly in high yield when desired.[2][3]
While carbamates like Boc, Cbz, and Fmoc are staples in the synthetic chemist's toolbox, they are often labile to acidic, reductive, or basic conditions, respectively.[4] For syntheses requiring exceptional durability, sulfonamides, formed by the reaction of amines with sulfonyl chlorides, offer a highly stable alternative.
This guide focuses on This compound , a reagent that forms a sulfonamide linkage of significant chemical robustness. The electronic properties of the substituted aromatic ring—a moderately electron-donating methoxy group and a weakly electron-withdrawing chloro group—fine-tune the stability and reactivity of the protecting group, making it a valuable tool for complex synthetic challenges.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is essential for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂O₃S | |
| Molecular Weight | 241.09 g/mol | |
| Appearance | Solid | |
| CAS Number | 22952-43-8 | [5] |
| InChI Key | UMTPXDWZAKJPNY-UHFFFAOYSA-N |
Safety and Handling: this compound is classified as a corrosive material. It causes severe skin burns and eye damage. It is imperative to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Store in a tightly sealed container in a cool, dry place.
Mechanism of Amine Protection: Sulfonamide Formation
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The reaction is highly efficient with both primary and secondary amines.[6]
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.
-
Chloride Elimination & Proton Transfer: The intermediate collapses, eliminating the chloride ion as a good leaving group. A base present in the reaction mixture then removes the proton from the nitrogen atom to yield the neutral sulfonamide and the protonated base.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 22952-43-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Substituted-3-chloro-4-methoxybenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of the 3-Chloro-4-methoxybenzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the molecular architecture of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The synthesis of novel sulfonamide derivatives remains a pivotal strategy in drug discovery and lead optimization campaigns. Within this context, 3-Chloro-4-methoxybenzenesulfonyl chloride emerges as a particularly valuable reagent. Its distinct substitution pattern—a chloro group meta to the sulfonyl chloride and a methoxy group para—provides a nuanced electronic and steric profile that can be strategically exploited to fine-tune the physicochemical properties of the resulting sulfonamides.
This application note provides a comprehensive guide to the reaction of this compound with primary amines, a fundamental transformation for accessing a diverse range of N-substituted-3-chloro-4-methoxybenzenesulfonamides. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss critical process parameters and potential side reactions. The methodologies outlined herein are designed to be robust and adaptable for applications ranging from library synthesis to the scale-up of lead candidates.
Reaction Mechanism: A Nucleophilic Substitution at the Sulfonyl Center
The formation of a sulfonamide from this compound and a primary amine is a classic example of a nucleophilic acyl substitution reaction occurring at a sulfur center.[1] The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base, typically an amine like pyridine or triethylamine, deprotonates the nitrogen atom to neutralize the resulting ammonium species and the hydrogen chloride (HCl) generated during the reaction.[1][3]
The presence of the chloro and methoxy groups on the benzene ring influences the reactivity of the sulfonyl chloride. The methoxy group, being electron-donating, can slightly decrease the electrophilicity of the sulfur atom. Conversely, the electron-withdrawing chloro group can enhance it. The net effect of these substituents should be considered when optimizing reaction conditions.
Core Experimental Protocols
Two primary protocols are presented: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.
General Considerations and Reagent Preparation
-
Reagent Purity: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[3] Ensure the reagent is of high purity and handled under anhydrous conditions. All solvents should be anhydrous, and glassware should be oven-dried before use.
-
Equivalents: Typically, the sulfonyl chloride is used as the limiting reagent (1.0 equivalent), with a slight excess of the primary amine (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents).
Protocol 1: Conventional Synthesis of N-Substituted-3-chloro-4-methoxybenzenesulfonamides
This protocol is a robust and widely applicable method suitable for a broad range of primary amines.
Step-by-Step Methodology:
-
Amine Solution Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile; ~0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a suitable base, such as triethylamine (1.5 mmol) or pyridine (1.5 mmol), to the stirred solution.[3][4]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[3] The slow addition helps to control the reaction exotherm and minimize side reactions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.[3]
-
Work-up:
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted-3-chloro-4-methoxybenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of reaction times and is particularly useful for high-throughput synthesis and library generation.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the primary amine (1.1 mmol), this compound (1.0 mmol), and a suitable base (e.g., triethylamine, 1.5 mmol) in an appropriate microwave-safe solvent (e.g., THF or 1,4-dioxane).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a pre-determined temperature (e.g., 80-120 °C) for a short duration (e.g., 5-30 minutes). Optimization of temperature and time may be required for different amine substrates.
-
Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. The work-up and purification procedures are analogous to those described in the conventional protocol (Protocol 1, steps 5 and 6).
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-3-chloro-4-methoxybenzenesulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
Troubleshooting and Key Considerations
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Low nucleophilicity of the primary amine.3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity sulfonyl chloride and anhydrous conditions.2. For less reactive amines, consider using a stronger base or a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] Increase reaction temperature or use the microwave protocol.3. Extend the reaction time and continue monitoring. |
| Formation of a Di-sulfonated Byproduct | The mono-sulfonamide product is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[3] | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Add the sulfonyl chloride solution slowly to maintain its low concentration.4. Monitor the reaction closely and quench it once the starting amine is consumed.[3] |
| Presence of a Polar Byproduct (Sulfonic Acid) | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[3] | 1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Handle the sulfonyl chloride in a glove box or under an inert atmosphere. |
Analytical Characterization
The successful synthesis of the target N-substituted-3-chloro-4-methoxybenzenesulfonamide can be confirmed using a suite of standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound and confirm the formation of the sulfonamide bond.
Conclusion
The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of sulfonamides. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the exclusion of moisture, high yields of the desired products can be achieved. The protocols and considerations outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and explore the potential of the 3-chloro-4-methoxybenzenesulfonamide scaffold in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Catalytic Methods for Reactions Involving 3-Chloro-4-methoxybenzenesulfonyl Chloride
Abstract
3-Chloro-4-methoxybenzenesulfonyl chloride is a versatile bifunctional reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure presents two distinct reactive sites for catalytic functionalization: the sulfonyl chloride group and the aryl-chloride bond. This guide provides a comprehensive overview of modern catalytic strategies to selectively engage these sites. We delve into the mechanistic underpinnings of key transformations, including sulfonamide synthesis, palladium- and nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and desulfonative couplings. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
Introduction: The Synthetic Utility of a Bifunctional Reagent
This compound is more than a simple sulfonating agent. Its true value lies in its dual reactivity, which allows for stepwise and selective functionalization.
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This is the more reactive group, traditionally used for the synthesis of sulfonamides, a privileged scaffold in pharmaceuticals.[1][2] The discovery of "sulfa drugs" in the 1930s marked the beginning of an era where the sulfonamide functional group became a cornerstone of medicinal chemistry.[1] Catalytic methods have modernized the synthesis of these crucial compounds, offering milder conditions and broader functional group tolerance compared to traditional methods that often require harsh conditions like the use of chlorosulfonic acid.[1]
-
The Aryl Chloride Moiety (Ar-Cl): The chloro-substituent on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, significant advances in ligand and catalyst design have enabled their efficient use in forming new carbon-carbon and carbon-nitrogen bonds.[3][4]
This dual functionality allows for orthogonal synthetic strategies. One can first perform a reaction at the sulfonyl chloride group, then use the aryl chloride for a subsequent cross-coupling, or vice-versa. This guide will explore catalytic methods targeting each of these sites.
Catalytic Sulfonamide Synthesis: Beyond Pyridine and Triethylamine
The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental method for synthesizing sulfonamides.[5] While often effective with simple amines and bases like pyridine or triethylamine, catalytic methods offer advantages for less nucleophilic amines or sensitive substrates.[2]
Rationale for Catalytic Approaches
For challenging sulfonamide formations, particularly with weakly nucleophilic anilines or sterically hindered amines, catalysts can facilitate the reaction under milder conditions, improving yields and purity. While the literature on catalysts for the direct amination of sulfonyl chlorides is evolving, the principles of nucleophilic catalysis apply. More significantly, catalytic methods have revolutionized the synthesis of the sulfonyl chloride itself, providing a convergent route to sulfonamides.[1]
A prime example is the palladium-catalyzed chlorosulfonylation of arylboronic acids.[1][6] This approach allows for the late-stage introduction of the sulfonyl chloride group onto a complex arylboronic acid, which can then be directly converted to the sulfonamide in a one-pot fashion. This strategy avoids the limitations and harsh conditions of classical electrophilic aromatic substitution.[1]
Protocol: One-Pot Palladium-Catalyzed Synthesis of a 3-Chloro-4-methoxybenzenesulfonamide Derivative
This protocol is adapted from established methods for the palladium-catalyzed synthesis of arylsulfonyl chlorides and their subsequent amination.[1] It demonstrates a convergent strategy where the core scaffold is built first, followed by the catalytic installation of the sulfonyl chloride and in-situ amination.
Workflow Overview:
Caption: Workflow for One-Pot Sulfonamide Synthesis.
Materials:
-
3-Chloro-4-methoxyphenylboronic acid
-
Phenyl chlorosulfate
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous acetone
-
Desired primary or secondary amine (e.g., Aniline)
-
Pyridine
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-chloro-4-methoxyphenylboronic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous sodium carbonate (0.05 mmol, 5 mol%) followed by anhydrous acetone (5 mL). Stir the suspension for 10 minutes.
-
Chlorosulfonylation: Add a solution of phenyl chlorosulfate (1.2 mmol, 1.2 equiv) in anhydrous acetone (2 mL) dropwise.
-
Heating: Heat the reaction mixture to reflux (approx. 60 °C) and monitor the reaction by TLC or LC-MS for the consumption of the boronic acid and formation of the intermediate sulfonyl chloride. This may take 4-12 hours.
-
Amination: Once the first step is complete, cool the reaction mixture to room temperature. Add the desired amine (1.5 mmol, 1.5 equiv) followed by pyridine (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature for an additional 2-6 hours, monitoring for the formation of the final sulfonamide product.
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Catalytic Cross-Coupling at the Aryl Chloride (C-Cl) Bond
The C-Cl bond in this compound is a prime target for forming new C-C and C-N bonds, leaving the sulfonyl chloride group available for subsequent reactions. Modern palladium and nickel catalyst systems are highly effective for these transformations.[7][8][9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[10][11] For an unactivated aryl chloride like the one in our substrate, a highly active catalyst system is required.
Causality Behind Component Selection:
-
Catalyst: A palladium(0) source is required. This is often generated in-situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd₂(dba)₃.[10]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are critical. They promote the challenging oxidative addition of the Pd(0) into the strong C-Cl bond and facilitate the subsequent reductive elimination step.[12]
-
Base: A base is required to activate the boronic acid for transmetalation.[13] Strong bases like K₃PO₄ or Cs₂CO₃ are often used, with the choice depending on the solvent and substrate sensitivity.[11]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used to dissolve the reagents and facilitate the action of the inorganic base.[14]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[15][16] This transformation has revolutionized drug discovery by providing a general and mild route to C-N bonds, which are ubiquitous in pharmaceuticals.[12]
Causality Behind Component Selection:
-
Catalyst & Ligand: Similar to the Suzuki coupling, highly active palladium catalysts with bulky, electron-rich phosphine ligands are required to couple aryl chlorides.[9][17] Ligands like BrettPhos or XPhos are commonly employed.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Its role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust method for C-C bond formation at the C-Cl position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Step-by-Step Protocol:
-
Setup: In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Goal | C-C Bond Formation | C-N Bond Formation |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / BrettPhos |
| Coupling Partner | Arylboronic Acid | Primary/Secondary Amine |
| Base | K₃PO₄ or Cs₂CO₃ | NaOt-Bu or LHMDS |
| Typical Solvent | Dioxane/H₂O, Toluene | Toluene, Dioxane (Anhydrous) |
| Temp. (°C) | 80 - 110 | 80 - 110 |
Table 1: Comparison of typical conditions for cross-coupling reactions at the C-Cl position.
Desulfonative Cross-Coupling: Using -SO₂Cl as a Leaving Group
A more recent and powerful strategy involves using the arylsulfonyl chloride group itself as a cross-coupling partner.[18] In these "desulfonative" reactions, the -SO₂Cl moiety is extruded (often as SO₂ gas), and the aryl group is coupled to a partner. This opens up entirely new synthetic disconnections. Both palladium and nickel catalysts have been shown to be effective.[18][19]
Nickel-Catalyzed Desulfonative Thioetherification
Recent advances have shown that nickel can catalyze the desulfonative cross-coupling of arylsulfonyl chlorides with benzylsulfonyl chlorides to form asymmetric thioethers.[19] This reaction provides a novel route to C-S bond formation by using the sulfonyl chloride as a sulfur source surrogate.
Palladium-Catalyzed Desulfonative C-H Arylation
Palladium catalysts can mediate the coupling of arylsulfonyl chlorides with C-H bonds of (hetero)arenes.[18][20][21] This powerful method builds complexity rapidly by forming C-C or C-S bonds without the need for pre-functionalized coupling partners like boronic acids or organotins. The reaction outcome (C-C, C-S, or C-Cl bond formation) can often be tuned by altering the reaction conditions and additives.[20]
Conceptual Reaction Scheme:
Caption: Divergent Reactivity of the Substrate.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern organic synthesis. The strategic application of palladium and nickel catalysis allows for the selective and efficient functionalization of either the C-Cl bond or the sulfonyl chloride moiety. By understanding the principles behind catalyst, ligand, and base selection, researchers can unlock the full potential of this reagent for constructing complex molecules. Future developments will likely focus on expanding the scope of desulfonative couplings and developing even milder and more sustainable catalytic protocols, further cementing the role of arylsulfonyl chlorides as indispensable tools in the synthetic chemist's arsenal.
References
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides. | Semantic Scholar [semanticscholar.org]
- 19. scilit.com [scilit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Note & Large-Scale Synthesis Protocol: 3-Chloro-4-methoxybenzenesulfonyl Chloride
Abstract
This document provides a comprehensive, field-proven guide for the large-scale synthesis of 3-Chloro-4-methoxybenzenesulfonyl chloride, a critical intermediate in the development of pharmaceuticals and specialty chemicals. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing a scalable, safe, and efficient methodology. The core of this process is the direct chlorosulfonation of 2-chloroanisole. This note details the reaction mechanism, a step-by-step synthesis protocol, critical safety procedures for handling hazardous reagents, and robust analytical methods for quality control.
Introduction and Strategic Overview
This compound is a key building block in organic synthesis, primarily utilized in the preparation of sulfonamides, a class of compounds with broad therapeutic applications. The reliable, large-scale production of this intermediate is therefore essential for advancing drug discovery pipelines.
The selected synthetic strategy involves the electrophilic aromatic substitution of commercially available 2-chloroanisole using chlorosulfonic acid. This approach is favored for its high atom economy, directness, and scalability. The reaction's regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The sulfonation occurs predominantly at the para-position relative to the powerful methoxy director, which is also the meta-position to the chloro group, thus yielding the desired product with high selectivity.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of an aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. While chlorosulfonic acid (ClSO₃H) is the reagent, the active electrophile is believed to be the chlorosulfonium cation (SO₂Cl⁺), generated in situ through auto-protolysis of the acid.[1][2]
The mechanism proceeds via two principal steps:
-
Formation of the Sigma (σ) Complex: The electron-rich π-system of the 2-chloroanisole ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Aromatization: A weak base (such as the ClSO₃⁻ anion) abstracts a proton from the carbon atom bearing the new sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product.
References
The Strategic Application of 3-Chloro-4-methoxybenzenesulfonyl Chloride in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical reagents, substituted benzenesulfonyl chlorides stand out for their utility in introducing the sulfonamide functional group, a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of 3-Chloro-4-methoxybenzenesulfonyl chloride, a key reagent whose unique substitution pattern offers distinct advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.
Introduction: The Architectural Significance of the 3-Chloro-4-methoxybenzenesulfonyl Moiety
This compound is a crystalline solid with the molecular formula C₇H₆Cl₂O₃S. Its value in medicinal chemistry is derived from the specific arrangement of its substituents on the phenyl ring. The chloro and methoxy groups are not mere decorations; they are strategically positioned to influence a molecule's interaction with its biological target and its overall drug-like properties[1][2][3].
The electron-withdrawing nature of the chlorine atom at the 3-position can modulate the acidity of the resulting sulfonamide proton, potentially influencing binding affinity and selectivity. The methoxy group at the 4-position, an electron-donating group, can impact metabolic stability and solubility[3]. This specific substitution pattern is found in various biologically active molecules, underscoring its importance in drug design[4].
Core Application: A Gateway to Bioactive Sulfonamides
The primary application of this compound is in the synthesis of benzenesulfonamides. This is typically achieved through its reaction with a primary or secondary amine under basic conditions. The resulting 3-chloro-4-methoxyphenylsulfonamide core is a key component in a variety of therapeutic agents.
A notable example of the importance of complex sulfonamide-containing molecules is the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax . Venetoclax is a groundbreaking therapy for certain types of leukemia and lymphoma[5][6]. Its intricate molecular architecture features a sulfonamide linkage that is crucial for its biological activity[7][8]. While the precise sulfonyl chloride used in all publicly disclosed syntheses may vary, the underlying chemistry of forming such a critical sulfonamide bond highlights the importance of reagents like this compound.
The synthesis of such complex molecules often involves a convergent approach where key fragments are prepared separately and then coupled in the final stages. This compound serves as a precursor to one of these vital fragments, the sulfonamide portion of the molecule.
Experimental Protocol: General Procedure for the Sulfonylation of an Amine
This protocol provides a generalized, yet robust, procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 to 1.5 equivalents) to the solution. If the amine is used as a hydrochloride salt, use 2.2 to 2.5 equivalents of the base.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the sulfonyl chloride with atmospheric moisture.
-
Anhydrous Solvents: Water can hydrolyze the sulfonyl chloride, reducing the yield of the desired product.
-
Base: The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion. Triethylamine is a common choice due to its volatility, which facilitates its removal during work-up.
-
Cooling: The reaction is often exothermic. Cooling helps to control the reaction rate and prevent the formation of undesired byproducts.
-
Dropwise Addition: Slow addition of the sulfonyl chloride maintains a low concentration of the reactive species, further controlling the reaction and minimizing side reactions.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O₃S |
| Molecular Weight | 241.09 g/mol |
| Appearance | Solid |
| CAS Number | 22952-43-8 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide-containing drug candidate using this compound.
Caption: Generalized workflow for sulfonamide synthesis.
Hypothetical Signaling Pathway Inhibition
The 3-chloro-4-methoxyphenylsulfonamide moiety can be a key pharmacophore that interacts with the active site of a target protein, such as a kinase or a protein-protein interaction interface like Bcl-2.
Caption: Inhibition of a signaling pathway by a hypothetical drug.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The ability to readily form the robust sulfonamide linkage makes it an essential reagent in the synthesis of complex and biologically active molecules, contributing to the advancement of modern therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively utilize this important chemical entity in their drug discovery endeavors.
References
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]
- 6. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google Patents [patents.google.com]
- 8. WO2020003272A1 - An improved process for the preparation of venetoclax - Google Patents [patents.google.com]
synthesis of bioactive compounds using 3-Chloro-4-methoxybenzenesulfonyl chloride
An Application Guide for the Synthesis of Bioactive Compounds Using 3-Chloro-4-methoxybenzenesulfonyl Chloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a key intermediate in the synthesis of novel bioactive compounds. We will delve into the chemical rationale, provide detailed, field-tested protocols, and explore the significance of the resulting sulfonamide scaffolds in modern drug discovery.
Introduction: The Strategic Value of this compound
This compound is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its utility stems from the convergence of a highly reactive sulfonyl chloride group and a strategically substituted phenyl ring. This combination allows for the facile introduction of a 3-chloro-4-methoxyphenylsulfonyl moiety into a wide array of molecular frameworks.
The sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone of pharmaceutical design, found in a multitude of FDA-approved drugs.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.[1] this compound serves as a valuable building block in this context, offering several advantages:
-
Modulation of Physicochemical Properties: The chloro and methoxy substituents on the benzene ring play a crucial role in fine-tuning the properties of the final compound. The chlorine atom, a lipophilic electron-withdrawing group, can enhance membrane permeability and introduce favorable halogen bonding interactions with protein targets.[3][4] The methoxy group, an electron-donating group, can influence metabolic stability and solubility.[3]
-
Structural Diversity: The reactivity of the sulfonyl chloride allows for its coupling with a vast library of amines, leading to the generation of diverse sulfonamide libraries for high-throughput screening.
-
Bioisosteric Replacement: The 3-chloro-4-methoxyphenyl group can serve as a bioisostere for other functionalities, enabling chemists to explore structure-activity relationships (SAR) and optimize lead compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O₃S |
| Molecular Weight | 241.09 g/mol |
| Appearance | Solid |
| SMILES | COc1ccc(cc1Cl)S(Cl)(=O)=O |
| InChI Key | UMTPXDWZAKJPNY-UHFFFAOYSA-N |
(Data sourced from Sigma-Aldrich)
Core Application: Synthesis of Bioactive Sulfonamides
The primary application of this compound is the synthesis of sulfonamides via nucleophilic substitution with an amine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
General Reaction Scheme
Figure 1: General reaction for the synthesis of sulfonamides.
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust and reproducible method for the synthesis of sulfonamides using this compound.
Materials and Reagents
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Experimental Workflow
Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM (approx. 0.2 M concentration with respect to the amine).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Causality Note: Slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Application Example: Synthesis of a Cannabinoid Receptor 2 (CB2) Agonist
To illustrate the practical application of this methodology, we will outline the synthesis of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide, a compound investigated for its selective agonism of the CB2 receptor.[5]
Reaction Scheme
Figure 3: Synthesis of a selective CB2 agonist.
Protocol
This protocol is adapted from the described synthesis of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide.[5]
-
Reactants:
-
This compound: 2.41 g (10.0 mmol, 1.0 eq.)
-
1-methylsulfonylpropan-2-amine: 1.37 g (10.0 mmol, 1.0 eq.)
-
Pyridine: 1.19 mL (15.0 mmol, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM): 50 mL
-
-
Procedure:
-
Follow the general procedure outlined in Section 3.
-
The reaction is stirred at room temperature for 12 hours.
-
After workup, the crude product is purified by column chromatography (30% Ethyl Acetate in Hexanes).
-
-
Expected Results:
-
Yield: 70-85%
-
Appearance: White to off-white solid
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Summary of Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Nucleophile | 1-methylsulfonylpropan-2-amine | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Base | Pyridine | [5] |
| Reaction Time | 12 hours | [5] |
| Typical Yield | 70-85% | [5] |
Safety and Handling
-
This compound is corrosive and causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction with amines is exothermic and should be controlled by slow addition and cooling.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of bioactive sulfonamides. The protocols detailed in this guide offer a reliable foundation for the construction of diverse molecular scaffolds. By leveraging the unique properties of the 3-chloro-4-methoxyphenylsulfonyl moiety, researchers can efficiently generate novel compounds with tailored pharmacological profiles, accelerating the pace of drug discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buy 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide [smolecule.com]
Application Notes and Protocols: The Strategic Use of 3-Chloro-4-methoxybenzenesulfonyl Chloride in the Synthesis of Kinase Inhibitors
Abstract
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the cornerstone of numerous approved and investigational kinase inhibitors. Its ability to engage in critical hydrogen bonding interactions within the kinase hinge region or allosteric pockets makes it a highly valuable pharmacophore. This document provides an in-depth guide on the application of 3-Chloro-4-methoxybenzenesulfonyl chloride , a specialized building block, for the synthesis of potent kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed, field-proven protocol for the synthesis of a representative N-arylsulfonamide kinase inhibitor scaffold, and discuss the mechanistic principles that underpin its utility in drug discovery.
Introduction: The Strategic Importance of the Sulfonamide Moiety
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[1] Many small-molecule kinase inhibitors are designed to be ATP-competitive, and the sulfonamide functional group has proven to be exceptionally effective at forming key interactions within the ATP-binding site.[2][3]
The utility of the 3-chloro-4-methoxy substitution pattern on the benzenesulfonyl chloride reagent is twofold:
-
The Chloro Group: Often serves as a critical anchoring point, forming halogen bonds or occupying hydrophobic pockets to enhance binding affinity and selectivity.[4]
-
The Methoxy Group: Can act as a hydrogen bond acceptor and its electron-donating nature can modulate the electronic properties of the aromatic ring, influencing both target engagement and metabolic stability.[4]
This strategic combination of substituents makes this compound a superior choice for library synthesis and lead optimization campaigns targeting kinases like VEGFR, PI3K, and others.[5][6][7]
Kinase Inhibition: A Mechanistic Overview
Small-molecule inhibitors typically function by blocking the ATP binding pocket of a target kinase, preventing the phosphorylation of downstream substrates. The sulfonamide group is particularly adept at mimicking the hydrogen bonding pattern of the adenine region of ATP, interacting with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.
Figure 1: General mechanism of ATP-competitive kinase inhibition.
Synthesis Protocol: Preparation of a Representative Kinase Inhibitor Scaffold
This section details a robust and reproducible protocol for the synthesis of N-(4-phenoxyphenyl)-3-chloro-4-methoxybenzenesulfonamide, a scaffold representative of many Type-II kinase inhibitors which often feature a 4-phenoxyaniline headgroup.
Reaction Scheme
The core of the synthesis is a nucleophilic substitution reaction between an amine and the sulfonyl chloride. The reaction is highly efficient and proceeds readily under mild basic conditions.[8]
Figure 2: Synthesis of N-(4-phenoxyphenyl)-3-chloro-4-methoxybenzenesulfonamide.
Materials and Reagents
| Reagent | Supplier | CAS No. | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| This compound | Sigma-Aldrich | 56961-77-4 | 241.10 | 1.00 g | 4.15 | 1.0 |
| 4-Phenoxyaniline | Acros Organics | 139-59-3 | 185.22 | 0.84 g | 4.56 | 1.1 |
| Pyridine (anhydrous) | Fisher Sci. | 110-86-1 | 79.10 | 0.66 mL | 8.30 | 2.0 |
| Dichloromethane (DCM, anhydrous) | VWR | 75-09-2 | 84.93 | 20 mL | - | - |
| Hydrochloric Acid (1M aq.) | - | 7647-01-0 | - | ~30 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~30 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | - | 7487-88-9 | - | ~5 g | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyaniline (0.84 g, 4.56 mmol).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (20 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Slowly add anhydrous pyridine (0.66 mL, 8.30 mmol) to the cooled solution.
-
Reagent Addition: In a separate vial, dissolve this compound (1.00 g, 4.15 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the stirring reaction mixture over 10-15 minutes.
-
Causality Note: A slow, dropwise addition at 0 °C is crucial to control the initial exotherm of the reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes) until the limiting reagent (sulfonyl chloride) is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1M HCl (aq.). Shake well and separate the layers.
-
Causality Note: The acid wash removes excess pyridine by converting it to its water-soluble pyridinium hydrochloride salt.
-
-
Work-up - Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to remove any residual acid) and 30 mL of brine (to reduce the amount of dissolved water in the organic phase).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white to off-white solid.
Expected Results & Characterization
-
Yield: 75-90%
-
Appearance: White crystalline solid
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons of both rings, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the sulfonamide N-H proton.
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (390.85 g/mol ).
Synthesis Workflow and Validation
A self-validating protocol ensures that each step logically progresses towards the final, pure compound. In-process controls like TLC are critical for confirming reaction completion and guiding the purification strategy.
Figure 3: Experimental workflow for kinase inhibitor scaffold synthesis.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of sulfonamide-containing kinase inhibitors. The protocol described herein provides a reliable and high-yield pathway to a core scaffold, which can be readily adapted for the synthesis of diverse compound libraries. The specific substitution pattern on the reagent offers distinct advantages for optimizing potency and drug-like properties, making it an invaluable tool for researchers, scientists, and drug development professionals in the field of oncology and beyond.
References
- 1. WO2011153553A2 - Methods and compositions for kinase inhibition - Google Patents [patents.google.com]
- 2. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
one-pot synthesis of sulfonamides using 3-Chloro-4-methoxybenzenesulfonyl chloride
Application Note & Protocol
Topic: A Streamlined One-Pot Protocol for the Synthesis of Novel Sulfonamides from 3-Chloro-4-methoxybenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the one-pot synthesis of a diverse range of sulfonamides utilizing this compound as a key building block. Sulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for their broad therapeutic applications.[1][2][3] The described protocol offers a highly efficient, single-step procedure that circumvents the need for isolating reactive intermediates, thereby improving yields and operational simplicity.[4][5][6] We detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and present data on the reaction's scope with various primary and secondary amines. This guide is intended to empower researchers to rapidly synthesize novel sulfonamide libraries for screening and drug discovery programs.
Introduction and Scientific Principle
The sulfonamide functional group (-SO₂NH-) is a vital pharmacophore found in numerous FDA-approved drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.[7][8][9] Its prevalence is due to its ability to act as a bioisostere of amides and carboxylic acids, offering similar geometry while possessing distinct electronic properties, improved metabolic stability, and additional hydrogen bonding capabilities.[4][10]
Traditional sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[11][12][13] This application note focuses on a one-pot methodology, which streamlines this classic transformation. The core reaction is the nucleophilic substitution at the sulfur atom of this compound by an amine.
Causality of Experimental Choices:
-
The Reagent: this compound is a versatile reagent. The chloro and methoxy substituents on the benzene ring provide handles for further chemical modification and influence the electronic properties and binding interactions of the final sulfonamide products.
-
The Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[14][15] Neutralizing this acidic byproduct is essential to prevent the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with the amine.
-
The Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to dissolve the reactants without participating in the reaction. The choice of solvent also facilitates temperature control and subsequent product workup.
The overall transformation is illustrated below:

Figure 1. General reaction for the synthesis of sulfonamides from this compound and an amine (R¹R²NH).
Detailed Experimental Protocol
This protocol is a self-validating system designed for reliability and reproducibility.
Materials and Reagents
-
This compound (≥98% purity)
-
Amine of choice (e.g., benzylamine, piperidine, aniline) (≥98% purity)
-
Pyridine, anhydrous (or Triethylamine, anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for column chromatography or recrystallization
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sulfonyl chlorides are corrosive and lachrymatory. Handle with care.
-
Amines can be corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine before use.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Base Addition: Add pyridine (1.5 eq.) to the solution. Stir the mixture for 5 minutes at room temperature under a nitrogen or argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the addition of the sulfonyl chloride.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-20 minutes.
-
Rationale: Using a slight excess (1.1 eq.) of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is fully consumed. A typical eluent system is 30% ethyl acetate in hexanes.
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The acid wash removes the pyridine hydrochloride salt and any remaining unreacted amine. The bicarbonate wash removes any residual acid. The brine wash removes bulk water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
-
Purification: Purify the crude product by either recrystallization or flash column chromatography.[16][17][18]
-
Recrystallization: Is often effective for solid products. A common solvent system is ethanol/water or ethyl acetate/hexanes.[19]
-
Column Chromatography: Use silica gel with a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes) for oils or solids that do not recrystallize well.
-
Workflow Visualization
The following diagram outlines the complete experimental workflow from reagent preparation to final product analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 19. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-4-methoxybenzenesulfonyl Chloride
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 3-Chloro-4-methoxybenzenesulfonyl chloride. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Initial Assessment & Safety First
Before any purification attempt, a thorough understanding of the compound's properties and safety hazards is paramount.
FAQ: What are the key physical and safety properties of this compound?
This compound is a solid, corrosive, and moisture-sensitive compound. Proper handling is critical to ensure laboratory safety and maintain the integrity of the material.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | [1][2] |
| Molecular Weight | 241.09 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 352.16 °C at 760 mmHg | [2] |
| Density | 1.488 g/cm³ | [2] |
Safety & Handling:
-
Corrosive: Causes severe skin burns and eye damage.[1][3][4] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Moisture Sensitive: The sulfonyl chloride group is highly susceptible to hydrolysis. Contact with water or atmospheric moisture will decompose the compound into the corresponding 3-chloro-4-methoxybenzenesulfonic acid, releasing corrosive hydrochloric acid gas.[6][7] All experiments should be conducted under anhydrous conditions, and the compound should be stored in a desiccator or under an inert atmosphere.[4][6][8]
-
Handling: All manipulations should be performed in a certified chemical fume hood.[9][8] Have appropriate spill cleanup materials and quench solutions (e.g., a dilute solution of sodium bicarbonate) readily available.
FAQ: What are the likely impurities in my crude sample?
The nature of impurities depends heavily on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted starting materials from the chlorosulfonation of 2-chloroanisole.
-
Hydrolysis Product: 3-chloro-4-methoxybenzenesulfonic acid, formed from exposure to moisture.
-
Isomeric Byproducts: Positional isomers formed during the synthesis.
-
Residual Acids: Strong acids like chlorosulfonic acid or sulfuric acid used in the synthesis.
-
Colored Impurities: Often high molecular weight, conjugated byproducts that can be intensely colored even at low concentrations.
Purification Strategy & Troubleshooting
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required final purity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 22952-43-8 [chemnet.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
- 9. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
Technical Support Center: Sulfonylation Reactions with 3-Chloro-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 3-Chloro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in your experiments, ensuring the successful synthesis of your target sulfonamides and sulfonate esters.
Introduction: Understanding the Reagent
This compound is a valuable reagent for introducing the 3-chloro-4-methoxyphenylsulfonyl moiety into molecules. This functional group is of interest in medicinal chemistry due to its electronic and steric properties, which can influence the biological activity of a compound. However, like all sulfonyl chlorides, its reactivity can lead to several side reactions. This guide will walk you through the most common issues, their underlying causes, and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is sluggish or shows no product formation. What are the likely causes?
Several factors can contribute to low or no yield in your sulfonylation reaction. The primary culprits are often related to the quality of your reagents and the reaction conditions.
-
Issue: Degradation of this compound
-
Cause: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acid.[1][2] This is the most common cause of reaction failure.
-
Troubleshooting:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of this compound.
-
Proper Storage: Store the reagent in a desiccator under an inert atmosphere.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are anhydrous.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Quality Check: If you suspect degradation, you can check the purity of your sulfonyl chloride by melting point analysis or NMR spectroscopy.
-
-
-
Issue: Low Nucleophilicity of the Amine or Alcohol
-
Cause: Sterically hindered or electron-poor amines and alcohols will react more slowly.
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Use a More Forcing Solvent: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO can be beneficial.
-
Catalysis: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction. DMAP works by forming a more reactive sulfonylpyridinium intermediate.
-
-
-
Issue: Inappropriate Base
-
Cause: The choice of base is critical for neutralizing the HCl byproduct and, in some cases, for deprotonating the nucleophile.
-
Troubleshooting:
-
Standard Bases: Pyridine and triethylamine are common choices for standard sulfonylations.
-
Less Reactive Nucleophiles: For less reactive amines or alcohols, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.
-
-
Diagram: General Sulfonylation Reaction
References
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-methoxybenzenesulfonyl chloride
Welcome to the Technical Support Center for the synthesis and optimization of 3-Chloro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for preparing this compound?
The most prevalent and industrially scalable method is the direct chlorosulfonation of 2-chloroanisole using chlorosulfonic acid.[1] This electrophilic aromatic substitution reaction is generally high-yielding and utilizes readily available starting materials. The methoxy group is a strong activating group and, along with the chloro group, directs the chlorosulfonyl group primarily to the para position.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can often be attributed to several factors:
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis.[2][3][4][5][6] Any moisture in the starting materials, solvent, or glassware will convert the product into the corresponding sulfonic acid, significantly reducing your isolated yield.
-
Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of undesired side products, such as diaryl sulfones.[7]
-
Improper Stoichiometry: An insufficient amount of chlorosulfonic acid will result in incomplete conversion of the starting material. A significant excess, however, can complicate the workup procedure.
-
Inefficient Workup: The product must be isolated from the reaction mixture quickly and efficiently to prevent hydrolysis.[8] Prolonged contact with the aqueous phase during quenching is a common source of yield loss.
Q3: I'm observing a significant amount of an insoluble white solid as a byproduct. What is it and how can I prevent its formation?
This is likely a diaryl sulfone, a common byproduct in chlorosulfonation reactions.[7] It forms when the newly generated this compound acts as an electrophile and reacts with another molecule of 2-chloroanisole.
Prevention Strategies:
-
Order of Addition: Always add the 2-chloroanisole slowly to the chlorosulfonic acid. This ensures that chlorosulfonic acid is always in excess, favoring the desired reaction pathway.
-
Temperature Control: Maintain a low reaction temperature (typically between -5°C and 0°C) during the addition of 2-chloroanisole to minimize the rate of the sulfone-forming side reaction.[1]
Q4: During the aqueous workup, my product seems to be decomposing. What is the best way to quench the reaction and isolate the product?
The key to a successful workup is to minimize the product's contact time with water.[8]
Recommended Quenching and Isolation Protocol:
-
Prepare a vessel with a large amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the crude this compound as a solid.
-
Immediately filter the precipitated solid under vacuum.
-
Wash the solid with copious amounts of cold water to remove any residual acid.
-
Dry the product thoroughly under vacuum. It is crucial to ensure the product is completely dry to prevent slow hydrolysis during storage.
Troubleshooting Guide
Issue 1: Incomplete Reaction - Starting Material Recovered
Problem: Analysis of the crude product (e.g., by ¹H NMR or TLC) shows a significant amount of unreacted 2-chloroanisole.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Chlorosulfonic Acid | The stoichiometry of the reaction requires at least one equivalent of chlorosulfonic acid per equivalent of 2-chloroanisole. In practice, an excess is used to drive the reaction to completion. | Use a 3-fold molar excess of chlorosulfonic acid relative to 2-chloroanisole.[1] |
| Reaction Time Too Short | Electrophilic aromatic substitutions, while often fast, still require sufficient time for completion. | After the addition of 2-chloroanisole, allow the reaction to stir for at least one hour at room temperature.[1] |
| Reaction Temperature Too Low | Low temperatures slow down the reaction rate. While important for controlling side reactions, if the temperature is too low for an extended period, the reaction may not proceed to completion. | After the initial low-temperature addition, allow the reaction to gradually warm to room temperature and stir for a designated period.[1] |
Issue 2: Product is an Oil or Gummy Solid and Difficult to Handle
Problem: The product does not precipitate as a clean, filterable solid upon quenching.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Hydrolysis of Excess Chlorosulfonic Acid | If the quenching is not performed with sufficient ice/water, the mixture can become too warm, leading to partial hydrolysis and a complex mixture. | Ensure the reaction mixture is poured into a large excess of crushed ice to effectively dissipate the heat of quenching. |
| Presence of Impurities | Impurities from starting materials or side reactions can interfere with the crystallization of the product. | Consider recrystallizing the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane.[1] |
| Product is a Low-Melting Solid | The melting point of this compound is relatively low. If the quenching and washing are not done with ice-cold water, the product may melt. | Use ice-cold water for all washing steps and perform the filtration as quickly as possible. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a synthesis of best practices from established literature procedures.[1]
Materials:
-
2-Chloroanisole
-
Chlorosulfonic acid
-
Chloroform (or Dichloromethane)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 3.0 equivalents of chlorosulfonic acid to -5°C to 0°C in an ice-salt bath.
-
Dissolve 1.0 equivalent of 2-chloroanisole in a minimal amount of chloroform.
-
Slowly add the 2-chloroanisole solution dropwise to the cold chlorosulfonic acid over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
A white solid will precipitate. Continue stirring for 15 minutes to ensure complete precipitation and quenching of any remaining chlorosulfonic acid.
-
Collect the solid by vacuum filtration and wash it thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the solid under high vacuum to afford this compound.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Insights
The chlorosulfonation of 2-chloroanisole is an electrophilic aromatic substitution reaction. The highly electrophilic species, SO₂Cl⁺, is generated in situ from chlorosulfonic acid.[9][10] The electron-donating methoxy group strongly activates the aromatic ring and, along with the weakly deactivating but ortho-, para-directing chloro group, directs the incoming electrophile to the position para to the methoxy group.
Visualizing the Mechanism
References
- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Handling and Storage of 3-Chloro-4-methoxybenzenesulfonyl chloride
Introduction
Welcome to the technical support guide for 3-Chloro-4-methoxybenzenesulfonyl chloride (C-M-B-S-C), CAS No. 22952-43-8. This document is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their syntheses. As a sulfonyl chloride, C-M-B-S-C is a valuable reagent for creating sulfonamides, sulfonate esters, and other sulfur-containing motifs crucial in medicinal chemistry.[1][2] However, its utility is matched by its reactivity, particularly its sensitivity to moisture, which necessitates specific handling and storage protocols to ensure its integrity and the success of your experiments.
This guide provides in-depth, field-proven insights into preventing common issues, troubleshooting failed reactions, and ensuring the long-term stability of your C-M-B-S-C supply.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: How should I store a new, unopened bottle of C-M-B-S-C?
A1: Unopened containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.[3][4] The recommended storage temperature is typically between 2-8°C to minimize any potential for slow degradation over time.[5] It is critical to store the container under an inert atmosphere (e.g., nitrogen or argon) as provided by the manufacturer. The compound is a combustible, corrosive solid, so it should be kept in a designated corrosives cabinet.[6][7]
Q2: I've opened the bottle. What are the best practices for storing the partially used reagent?
A2: Once opened, the primary goal is to prevent exposure to atmospheric moisture. The "headspace" in the bottle contains air, which holds moisture. It is imperative to flush the bottle with a dry, inert gas like argon or nitrogen before resealing tightly. For long-term storage, consider transferring the reagent into smaller, more appropriately sized vials under an inert atmosphere. This minimizes the headspace and the amount of reagent exposed each time the main stock is accessed. Using a glovebox or glove bag for aliquoting is the gold standard.
Q3: What are the visible signs of C-M-B-S-C degradation?
A3: this compound is a light yellow to yellow solid.[5] Degradation, primarily through hydrolysis, will convert the sulfonyl chloride to the corresponding 3-chloro-4-methoxybenzenesulfonic acid. Visually, this can manifest as a change in the physical state of the solid, such as clumping, developing a "wet" or oily appearance, or even partial liquefaction if significant water exposure has occurred. A sharp, acidic odor of hydrogen chloride (HCl), a byproduct of hydrolysis, may also be noticeable upon opening the container.[3][8]
Q4: Can I use C-M-B-S-C that shows some signs of clumping?
A4: It is strongly discouraged. Clumping indicates moisture exposure and the initiation of hydrolysis. Using this material will introduce the corresponding sulfonic acid as a significant impurity into your reaction. This can alter the reaction stoichiometry, neutralize basic reagents (like amines), and complicate purification. The presence of HCl from hydrolysis can also catalyze unwanted side reactions. For best results, always use a free-flowing, crystalline solid.
Q5: What solvents are compatible with C-M-B-S-C?
A5: C-M-B-S-C is generally soluble in anhydrous aprotic organic solvents.[9] Common choices for reactions include dichloromethane (DCM), dichloroethane (DCE), toluene, and tetrahydrofuran (THF). It is critical to use anhydrous grades of these solvents, as residual water will readily react with the sulfonyl chloride. Protic solvents like alcohols and water are reactive and should only be used during the workup phase to quench the reaction.[10][11]
Part 2: Troubleshooting Guide - When Things Go Wrong
This section provides a systematic approach to diagnosing and solving common experimental problems encountered when using C-M-B-S-C.
Issue 1: Low or No Yield of the Desired Product (e.g., Sulfonamide)
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material (e.g., the amine) and a polar, water-soluble baseline material. The desired product spot/peak is weak or absent.
Logical Analysis Workflow:
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Explanation:
-
Causality of Degradation: The sulfonyl chloride functional group is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid. This process is irreversible under typical reaction conditions and consumes the reagent.[3][8]
-
Stoichiometric Impact: If your C-M-B-S-C has partially hydrolyzed, you are not adding the calculated number of moles of the active reagent. For example, if 20% of the reagent has degraded to sulfonic acid, a 1.1 equivalent charge is actually only 0.88 equivalents, potentially leading to a significant amount of unreacted starting material.
-
Self-Validating Protocol: Before committing to a large-scale reaction, perform a small test reaction. Additionally, you can perform a simple quench test: add a small amount of C-M-B-S-C to anhydrous methanol containing a base (like triethylamine). An immediate, exothermic reaction should occur. If the reaction is sluggish, it may indicate poor reactivity.
Issue 2: Complex Reaction Mixture and Difficult Purification
Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in LC-MS, making isolation of the desired product challenging. Oily or tar-like substances may be present.[12]
Possible Causes & Solutions:
-
Over-sulfonylation of Primary Amines:
-
Cause: Primary amines can react twice to form a di-sulfonylated amine, R-N(SO₂Ar)₂. This is more likely if the sulfonyl chloride is added too quickly or if an excess is used.[13]
-
Solution: Control the stoichiometry carefully (use a 1:1 molar ratio of amine to sulfonyl chloride). Add the C-M-B-S-C solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent localized high concentrations.[13]
-
-
Side Reactions with Solvents:
-
Cause: While less common with robust solvents like DCM, certain functional groups in more complex molecules or different solvents could be susceptible to reaction. Unstabilized THF can contain peroxides that may lead to side reactions.
-
Solution: Ensure the purity and suitability of your chosen solvent. When in doubt, use freshly distilled or newly opened anhydrous solvents.
-
-
Formation of Sulfonic Acid during Workup:
-
Cause: Unreacted C-M-B-S-C will hydrolyze during the aqueous workup. The resulting sulfonic acid can act as an emulsifier, making phase separations difficult and potentially co-eluting with your product during chromatography.
-
Solution: Quench the reaction mixture before the main aqueous wash. This can be done by slowly adding the reaction mixture to a stirred beaker of ice water or a dilute sodium bicarbonate solution.[11][12] This ensures any remaining reactive sulfonyl chloride is consumed in a controlled manner. A subsequent wash with a mild base (e.g., saturated NaHCO₃) will help remove the acidic sulfonic acid byproduct into the aqueous layer.[13]
-
Part 3: Protocols & Methodologies
Protocol 1: Receiving and Storing a New Shipment
-
Inspection: Upon receipt, visually inspect the container for any signs of damage to the seal.
-
Log Entry: Record the date of receipt and the manufacturer's lot number in your chemical inventory.
-
Initial Storage: Immediately place the unopened container in a 2-8°C refrigerator or cold room designated for corrosive and moisture-sensitive chemicals.[5]
-
Safety First: Ensure the Safety Data Sheet (SDS) is readily accessible.[14] All handling must be done in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16][17]
Protocol 2: Aliquoting for Routine Use
This protocol is best performed in a glovebox to provide the highest level of protection against atmospheric moisture.
-
Preparation: Place the stock bottle of C-M-B-S-C, several small, tared amber glass vials with PTFE-lined caps, a spatula, and a funnel into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure.
-
Equilibration: Allow the stock bottle to warm to the ambient temperature inside the glovebox before opening to prevent condensation of trace moisture onto the cold solid.
-
Dispensing: Open the stock bottle and carefully dispense the desired amount of the free-flowing solid into each tared vial.
-
Inert Gas Purge: Before sealing the main stock bottle, flush the headspace with argon or nitrogen for 30-60 seconds.
-
Sealing: Tightly seal the main stock bottle and all prepared aliquots. For extra protection, wrap the cap-bottle interface with Parafilm.
-
Labeling & Storage: Clearly label each aliquot with the chemical name, CAS number, date prepared, and hazard pictograms.[7] Return the main stock bottle and the new aliquots to the recommended 2-8°C storage.
Part 4: Chemical Principles & Data
Hydrolysis Pathway
The primary degradation pathway for this compound is hydrolysis. This reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.
Caption: Hydrolysis of C-M-B-S-C upon exposure to water.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₃S | [5] |
| Molecular Weight | 241.09 g/mol | [5][6] |
| Appearance | Light yellow to yellow solid | [5] |
| Storage Temperature | 2-8°C | [5] |
| Hazard Class | Corrosive (Causes severe skin burns and eye damage) | [6][7][14] |
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 22952-43-8 [amp.chemicalbook.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. 3-(4-Methoxyphenyl)benzenesulfonyl chloride Safety Data Sheets(SDS) lookchem [lookchem.com]
preventing decomposition of 3-Chloro-4-methoxybenzenesulfonyl chloride
Technical Support Center: 3-Chloro-4-methoxybenzenesulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the decomposition of this vital reagent during your experiments. As Senior Application Scientists, we understand the critical nature of maintaining the integrity of your starting materials for reproducible and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a sulfonyl chloride derivative used as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its stability is paramount because its decomposition leads to the formation of impurities that can complicate reactions, reduce yields, and lead to difficulties in purification. The primary decomposition pathway is hydrolysis, which converts the reactive sulfonyl chloride group into a non-reactive sulfonic acid.
Q2: What are the primary causes of decomposition for this compound?
A2: The main culprit for the decomposition of this compound is exposure to moisture.[1][2][3] Sulfonyl chlorides are highly susceptible to hydrolysis, a reaction in which water acts as a nucleophile, attacking the electrophilic sulfur atom and leading to the displacement of the chloride ion. This process is often autocatalytic as the hydrolysis product, hydrochloric acid (HCl), can accelerate further decomposition. Other factors that can contribute to decomposition include exposure to high temperatures, strong bases, and certain nucleophiles.[1]
Q3: How can I visually identify if my sample of this compound has started to decompose?
A3: Pure this compound is typically a light yellow to yellow solid.[4] Decomposition to the corresponding sulfonic acid may result in a change in appearance, such as the material becoming sticky, clumpy, or discolored. A pungent, acidic odor of hydrogen chloride gas, a byproduct of hydrolysis, is also a strong indicator of decomposition.[1][2]
Q4: What are the recommended storage conditions to prevent decomposition?
A4: To minimize decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[1][2][5][6] Refrigeration at 2-8°C is often recommended.[4] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to further protect it from atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[4] | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed, original container | Minimizes ingress of moisture and contaminants.[5] |
| Location | Dry, well-ventilated area away from incompatible materials | Prevents accidental contact with water or other reactive substances.[1] |
Troubleshooting Guides
Issue 1: My reaction with this compound is giving low yields and multiple byproducts.
Possible Cause: Decomposition of the sulfonyl chloride before or during the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your reaction, visually inspect the this compound for any signs of decomposition as described in Q3. If decomposition is suspected, it is best to use a fresh, unopened container of the reagent.
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own solvents, ensure they are properly dried and stored over molecular sieves.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Control Reaction Temperature: If your reaction is conducted at elevated temperatures, consider if the temperature is contributing to the decomposition of the sulfonyl chloride. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
Purification of Starting Material: If you suspect your starting material is impure, you may consider purification by recrystallization from a non-polar solvent like hexanes, although this should be done with care to avoid introducing moisture.[7]
Issue 2: I observe fuming when I open a container of this compound.
Possible Cause: The reagent has been exposed to moisture and is hydrolyzing, releasing hydrogen chloride (HCl) gas which fumes in the presence of atmospheric moisture.[1][2]
Troubleshooting Steps:
-
Handle in a Fume Hood: Always handle this compound in a well-ventilated fume hood to avoid inhalation of corrosive HCl gas.[1][5]
-
Use a Fresh Container: The fuming indicates that the reagent is already partially decomposed. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to use a new container of the reagent.
-
Proper Storage: After use, ensure the container is tightly sealed, and consider flushing the headspace with an inert gas before storing it under the recommended conditions (see Q4).
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of this compound
This protocol outlines the steps to minimize exposure to moisture during handling.
Materials:
-
This compound
-
Glove box or glove bag with an inert atmosphere
-
Dry, clean spatula
-
Weighing paper or boat
-
Reaction flask with a septum
Procedure:
-
If possible, perform all manipulations within a glove box or glove bag under a positive pressure of an inert gas.
-
If a glove box is not available, work quickly and efficiently in a fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Briefly flush the neck of the bottle with a gentle stream of inert gas before inserting a dry spatula.
-
Quickly weigh the desired amount of the solid onto a pre-weighed, dry weighing paper or boat.
-
Transfer the solid to the reaction flask, which should already be under an inert atmosphere.
-
Immediately and tightly reseal the container of this compound, flush the headspace with inert gas, and return it to proper storage.
Diagram: Decomposition Pathway and Prevention
Caption: Key factors leading to decomposition and preventative measures.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 22952-43-8 [amp.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 98-68-0 Cas No. | 4-Methoxybenzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Improving Sulfonamide Synthesis Yield with 3-Chloro-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using 3-Chloro-4-methoxybenzenesulfonyl chloride. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis process.
Q1: What is the general reaction scheme for synthesizing a sulfonamide with this compound?
A1: The classic and most direct method is the reaction of this compound with a primary or secondary amine.[1][2] A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3]
The general scheme is as follows:
-
Reactants: this compound + Primary/Secondary Amine (R₂NH)
-
Base: Pyridine or Triethylamine
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Products: Target Sulfonamide + Triethylammonium chloride or Pyridinium chloride
Q2: What are the most critical parameters influencing the reaction yield?
A2: Several factors are paramount for a successful synthesis.[4] Neglecting any of these can lead to significantly reduced yields or complete reaction failure.
-
Purity of Starting Materials: this compound is highly sensitive to moisture and can hydrolyze into the corresponding sulfonic acid, which is unreactive towards amines.[5][6] The purity of the amine is also crucial.
-
Anhydrous Conditions: The presence of water is detrimental due to the hydrolysis of the sulfonyl chloride.[4][7] All glassware must be oven-dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: The base must be non-nucleophilic and strong enough to scavenge the generated HCl without promoting side reactions.[7]
-
Temperature Control: The reaction is often exothermic. It is typically initiated at a low temperature (e.g., 0 °C) to control the rate and then allowed to warm to room temperature.[3][4]
-
Stoichiometry: Precise measurement of reactants is key. An excess of the amine is sometimes used to drive the reaction to completion.[4]
Q3: What is a typical expected yield for this type of reaction?
A3: Under optimized conditions with a reactive amine, yields can be excellent, often in the range of 85-95%.[3][8] However, the yield is highly dependent on the nucleophilicity and steric hindrance of the amine. Less reactive amines, such as aromatic amines with electron-withdrawing groups or sterically hindered secondary amines, will typically result in lower yields.[6][7]
Q4: How can I effectively monitor the reaction's progress?
A4: The most common methods for reaction monitoring are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Allows for a quick qualitative assessment of the consumption of the starting materials (usually the amine, as the sulfonyl chloride can be harder to visualize) and the formation of the product.
-
LC-MS or HPLC: These techniques provide more quantitative and accurate data on the conversion rate and can help identify the formation of byproducts.[4][9]
Troubleshooting Guides
This section provides in-depth, cause-and-effect analysis for specific experimental issues.
Problem 1: My reaction yield is consistently low or I'm getting no product.
Low conversion is the most common issue and can almost always be traced back to reagent quality or reaction conditions.
-
The "Why": The sulfur atom in the sulfonyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[10][11] This hydrolysis reaction is often the primary culprit for low yields, as it forms 3-chloro-4-methoxybenzenesulfonic acid, which is inert to the amine under these conditions.[4][5]
-
Troubleshooting Steps:
-
Verify Sulfonyl Chloride Quality: Use a freshly opened bottle of this compound or purify older material if its integrity is in doubt.
-
Ensure Anhydrous Conditions:
-
Check Amine Purity: Verify the purity of your amine via NMR or LC-MS.
-
-
The "Why": The reaction kinetics are highly dependent on temperature, base, and solvent. An inappropriate choice can stall the reaction or favor side reactions.
-
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Type: Triethylamine and pyridine are standard choices. For less reactive amines, a stronger, non-nucleophilic base might be considered, but this requires careful evaluation to avoid side reactions.
-
Amount: Use at least 1.1-1.5 equivalents of the base to ensure all generated HCl is neutralized.
-
-
Optimize Temperature:
-
Always start the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to the amine solution to manage the initial exotherm.[4]
-
For unreactive amines (e.g., anilines with electron-withdrawing groups), after the initial addition, the reaction may require warming or even refluxing to proceed to completion.[7]
-
-
Check Solvent Compatibility: Ensure your solvent is inert. Protic solvents like alcohols will compete with the amine and react with the sulfonyl chloride.[4] Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are generally safe choices.[3]
-
Caption: A troubleshooting decision tree for diagnosing low reaction yield.
Problem 2: My analysis shows significant impurity formation.
The presence of side products complicates purification and reduces the yield of the desired sulfonamide.
-
The "Why": As mentioned, this is the most common side reaction, caused by trace water.[4][5] The resulting 3-chloro-4-methoxybenzenesulfonic acid is a polar, acidic impurity.
-
The Signature: A polar, acidic spot on TLC that does not move far from the baseline, or a corresponding mass in LC-MS.
-
The Solution: Strict adherence to anhydrous techniques is the only preventative measure. See "Potential Cause A" above. During workup, this impurity can be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate).
-
The "Why": After a primary amine (R-NH₂) forms the initial sulfonamide (R-NH-SO₂-Ar), the remaining N-H proton is acidic. In the presence of a strong base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂-Ar)₂).
-
The Signature: A less polar spot on TLC compared to the desired product and a corresponding higher mass in LC-MS.
-
The Solution:
-
Control Stoichiometry: Avoid a large excess of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride slowly to the amine solution to maintain a low instantaneous concentration of the sulfonylating agent.
-
Base Choice: Using a milder base like pyridine can sometimes disfavor this second reaction compared to stronger bases.
-
Problem 3: I'm having difficulty with product isolation and purification.
A successful reaction is only half the battle; efficient isolation of a pure product is critical.
-
The "Why": The crude reaction mixture contains the product, the base-HCl salt, unreacted starting materials, and potential side products like sulfonic acid. A proper aqueous workup is essential to separate these based on their acid-base properties.
-
The Solution: A Standard Liquid-Liquid Extraction Protocol
-
Quench: Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Acid Wash: Wash with a dilute acid (e.g., 1M HCl) to remove the amine base (TEA, pyridine) and any unreacted starting amine.
-
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic sulfonic acid byproduct and any unreacted sulfonyl chloride (which will hydrolyze).
-
Brine Wash: Wash with saturated NaCl solution to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
The "Why": Sulfonamides are typically crystalline solids due to the rigid functional group.[1] If your product is an oil, it likely contains residual solvent or minor impurities that are inhibiting crystallization.
-
The Solution:
-
High Vacuum: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can induce nucleation and cause the product to precipitate as a solid.
-
Recrystallization: If trituration fails, attempt recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Chromatography: If all else fails, purification by silica gel column chromatography is the most reliable method to obtain a pure product, which may then crystallize upon complete solvent removal.
-
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Preparation: Oven-dry all glassware. To a round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the amine solution and stir for 10 minutes.[4]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Follow the liquid-liquid extraction protocol described in "Problem 3."
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
Data Presentation: Reagent Stoichiometry
| Reagent | Equivalents | Purpose |
| Amine (Primary or Secondary) | 1.0 | Nucleophile |
| This compound | 1.0 - 1.1 | Electrophile (Sulfonylating Agent) |
| Triethylamine or Pyridine | 1.1 - 1.5 | HCl Scavenger (Base) |
| Anhydrous Solvent (e.g., DCM) | - | Reaction Medium |
Visualization: General Synthesis Workflow
Caption: A step-by-step workflow for a typical sulfonamide synthesis.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting Failed Reactions with 3-Chloro-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for 3-Chloro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. By understanding the reactivity and potential pitfalls of this reagent, you can optimize your reaction outcomes and accelerate your research.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters.[1][2] The electron-withdrawing chlorine atom and the electron-donating methoxy group on the benzene ring influence its reactivity. Like other sulfonyl chlorides, it is a potent electrophile, susceptible to nucleophilic attack at the sulfur atom. However, its stability and reactivity can be a double-edged sword, leading to failed reactions if not handled with the necessary expertise. This guide provides in-depth, field-proven insights to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
FAQ 1: My sulfonylation reaction with an amine/alcohol is not proceeding or is showing very low conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in sulfonylation reactions is a frequent issue that can often be traced back to a few key factors. The primary culprit is often the degradation of the this compound reagent itself.
Core Issues and Solutions:
-
Reagent Quality and Storage: this compound is highly sensitive to moisture.[3][4] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common deactivation pathway. The sulfonic acid is unreactive towards amines and alcohols under typical sulfonylation conditions.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your reaction, it's prudent to check the quality of the sulfonyl chloride, especially if it's from an older stock. A simple 1H NMR can confirm its purity.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and meticulously dry all glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.[5]
-
Proper Storage: Store this compound in a desiccator or a dry, inert atmosphere, preferably refrigerated (2-8°C), to prolong its shelf life.[3]
-
-
-
Insufficient Base or Inappropriate Base Choice: A base is crucial to neutralize the HCl generated during the reaction. If the HCl is not scavenged, it can protonate the amine nucleophile, rendering it unreactive.
-
Troubleshooting Steps:
-
Choice of Base: For sulfonamide synthesis, common bases include pyridine, triethylamine (Et3N), or diisopropylethylamine (DIPEA). For sulfonate ester formation from alcohols, hindered amine bases are often employed.[6] In some cases, insoluble inorganic bases like sodium bicarbonate (NaHCO3) can be beneficial, especially when the substrate is base-sensitive.[6]
-
Stoichiometry: Use at least a stoichiometric amount of base relative to the sulfonyl chloride. Often, a slight excess (1.1-1.5 equivalents) is beneficial to ensure complete reaction.
-
-
-
Low Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines and alcohols can exhibit poor nucleophilicity, leading to sluggish or incomplete reactions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. However, monitor for potential side reactions or degradation.
-
Use a Catalyst: For less reactive substrates, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Alternative Reagents: In particularly challenging cases, consider converting the alcohol to a more reactive alkoxide with a strong base like sodium hydride (NaH) prior to the addition of the sulfonyl chloride.
-
-
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
FAQ 2: My reaction is messy, and I'm observing multiple products by TLC/LC-MS. What are the common side reactions and how can I suppress them?
Answer:
The formation of multiple products often points to side reactions involving either the starting materials or the desired product. With this compound, there are several common culprits.
Common Side Reactions and Mitigation Strategies:
-
Double Sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a di-sulfonylated product, especially if the amine is used as the base or if the base is not strong enough to deprotonate the initially formed sulfonamide.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[5]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.[5]
-
-
-
Hydrolysis of the Sulfonyl Chloride: As mentioned previously, hydrolysis to the sulfonic acid is a major side reaction in the presence of water.
-
Mitigation: Rigorously adhere to anhydrous reaction conditions.
-
-
Reaction with Tertiary Amine Bases: While tertiary amines like triethylamine are commonly used as bases, they can sometimes react with sulfonyl chlorides, especially at elevated temperatures, to form unstable intermediates that can lead to a complex mixture of products.
-
Mitigation:
-
Use a Hindered Base: Consider using a more sterically hindered base like diisopropylethylamine (DIPEA) which is less likely to act as a nucleophile.
-
Maintain Low Temperatures: Perform the reaction at 0 °C or room temperature if possible.
-
-
| Side Product | Cause | Prevention |
| Di-sulfonated amine | Excess sulfonyl chloride or insufficient base | Use slight excess of amine; slow addition of sulfonyl chloride |
| 3-Chloro-4-methoxybenzenesulfonic acid | Presence of water | Use anhydrous solvents and inert atmosphere |
| Complex mixture from base reaction | Reaction of tertiary amine base with sulfonyl chloride | Use a hindered base (DIPEA); maintain low temperature |
FAQ 3: I have successfully formed my sulfonamide/sulfonate ester, but I'm struggling with its purification. What are the best practices?
Answer:
Purification of sulfonamides and sulfonate esters can be challenging due to their varying polarities and potential for hydrogen bonding.
Effective Purification Strategies:
-
Aqueous Workup:
-
After the reaction is complete, quench with water or a dilute acid (e.g., 1 M HCl) to neutralize any remaining base and protonate the sulfonamide salt (in the case of primary amines), making it more soluble in the organic phase.[5][7]
-
Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[5]
-
-
Crystallization: Many sulfonamides are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for obtaining highly pure material.
-
Silica Gel Chromatography: If crystallization is not feasible, column chromatography is the next logical step.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for eluting sulfonamides. The polarity can be fine-tuned based on the specific properties of your compound.
-
Tailing: Sulfonamides can sometimes tail on silica gel due to interaction with acidic silanol groups. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help to obtain sharper peaks.
-
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of a sulfonamide from a primary or secondary amine.
-
Preparation:
-
Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add a tertiary amine base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Reaction Mechanism: Sulfonamide Formation
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound | 22952-43-8 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
removal of impurities from 3-Chloro-4-methoxybenzenesulfonyl chloride reactions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzenesulfonyl chloride. The inherent reactivity of this sulfonyl chloride, while essential for its synthetic utility, presents unique challenges in maintaining purity. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues related to impurity removal and prevention, ensuring the integrity of your subsequent synthetic steps.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Question 1: After synthesis via chlorosulfonation of 2-chloroanisole, my crude product is a sticky oil or a solid with a low, broad melting point. ¹H NMR shows my desired product, but with significant broad signals. What is the likely contaminant and how can I remove it?
Answer: This is a classic presentation of contamination with the corresponding 3-Chloro-4-methoxybenzenesulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water in the reaction mixture or during workup.[1][2] The resulting sulfonic acid is often difficult to separate and can interfere with subsequent reactions.
Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic oxygen in water, leading to the displacement of the chloride and formation of the sulfonic acid. This process is often accelerated at elevated temperatures.
Workflow for Hydrolysis Impurity Removal
References
Technical Support Center: Work-up Procedures for Reactions with 3-Chloro-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for 3-Chloro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting for reaction work-ups involving this versatile reagent. Our focus is on the practical application and the chemical principles behind each step, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is also highly reactive towards moisture and nucleophiles. Inhalation of its dust can be harmful. Always handle this reagent inside a fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Ensure an eye-wash station and safety shower are readily accessible.[5] Upon contact with water, it can release toxic gas (HCl).[5]
Q2: My reaction is complete. What is the standard procedure for quenching the excess this compound?
A2: The standard and most direct method is a carefully controlled aqueous quench. The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding 3-chloro-4-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[6][7]
The procedure involves cooling the reaction mixture (typically to 0 °C in an ice bath) and slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The base serves two critical purposes:
-
Neutralizes HCl: It neutralizes the HCl generated during the primary reaction and from the hydrolysis of the sulfonyl chloride.
-
Solubilizes the Sulfonic Acid: It converts the resulting sulfonic acid into its sodium salt, which is highly water-soluble, facilitating its removal from the organic product during the extraction phase.
Vigorous stirring is essential during the quench to manage gas evolution (CO₂) and ensure efficient neutralization.
Q3: Why is a weak base like sodium bicarbonate recommended over a strong base like sodium hydroxide (NaOH) for the quench?
A3: While a strong base would also neutralize the acidic byproducts, it can introduce complications. Many organic molecules, including potential products or starting materials, may have base-sensitive functional groups (e.g., esters, ketones with α-protons) that could be hydrolyzed or undergo side reactions under strongly basic conditions. A saturated sodium bicarbonate solution provides a buffered, mildly basic environment (pH ~8) that is sufficient to neutralize acids without posing a significant risk to most organic products.
Q4: I've quenched the reaction. How do I effectively extract my sulfonamide product?
A4: After quenching, the goal is to partition your desired product into an organic layer while leaving impurities (sulfonic acid salt, inorganic salts) in the aqueous layer.
-
Solvent Choice: Select an appropriate water-immiscible organic solvent in which your product is soluble, such as ethyl acetate, dichloromethane (DCM), or diethyl ether. Ethyl acetate is often a good first choice due to its moderate polarity and ease of removal.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add the extraction solvent and shake vigorously, remembering to vent frequently. Allow the layers to separate.
-
Separation & Repetition: Drain the aqueous layer. It is best practice to re-extract the aqueous layer at least two more times with fresh portions of the organic solvent to maximize product recovery.[8][9]
-
Combine Organic Layers: Pool all the organic extracts for the subsequent washing steps.
Q5: My product is water-sensitive. Is there a non-aqueous work-up procedure?
A5: Yes. If your product cannot tolerate water, you can quench the excess sulfonyl chloride by adding a nucleophilic amine scavenger.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a secondary amine, such as diethylamine or piperidine, or even a primary amine if compatible with your reaction. The amine will react with the excess sulfonyl chloride to form a highly polar sulfonamide.
-
This newly formed sulfonamide, along with any amine hydrochloride salts, can often be removed via filtration or by purification using column chromatography. This method avoids the introduction of water entirely.
Troubleshooting Guide
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O₃S[3] |
| Molecular Weight | 241.09 g/mol [3] |
| Appearance | Solid[3] |
| Hazard Class | Corrosive (Skin Corr. 1B)[3] |
| Storage | Store in a dry, cool place, often refrigerated.[5][10] |
| Table 1: Physicochemical Properties and Safety Information for this compound. |
Issue 1: Low or No Yield of the Desired Sulfonamide Product.
This is a common issue that can often be traced back to the stability and handling of the sulfonyl chloride reagent.
Caption: Troubleshooting flowchart for low product yield.
-
Cause - Reagent Degradation: this compound is sensitive to moisture. If stored improperly, it can hydrolyze over time, reducing its effective concentration.
-
Solution: Always store the reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (N₂ or Ar).[10] Before use, ensure the solid appears crystalline and free-flowing, not clumpy or discolored.
-
-
Cause - Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[8] Spot the reaction mixture against the starting amine. The disappearance of the starting amine is a good indicator of reaction completion.
-
Issue 2: The Crude Product is an Oil and Won't Solidify/Crystallize.
-
Cause - Presence of Impurities: The most common impurity is the 3-chloro-4-methoxybenzenesulfonic acid byproduct from hydrolysis. Its presence can inhibit crystallization.
-
Solution - Thorough Washing: During the work-up, ensure the combined organic layers are washed thoroughly. After the initial bicarbonate wash, perform a wash with water, followed by a wash with brine (saturated aqueous NaCl).[8] The brine wash helps to remove residual water from the organic layer, aiding the drying process.
-
-
Cause - Residual Solvent: Trace amounts of solvent can prevent solidification.
-
Solution - High Vacuum: After concentrating the product on a rotary evaporator, place the flask on a high vacuum line for several hours to remove any remaining solvent. Gentle heating may be applied if the product is thermally stable.
-
Issue 3: Difficulty Removing Sulfonic Acid Byproduct.
-
Cause - Insufficient Base During Quench: If not enough base is used during the quench, the sulfonic acid will remain in its protonated form, which may have some solubility in organic solvents like ethyl acetate.
-
Solution - pH Check and Re-extraction: During the bicarbonate wash, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). If the organic layer is still contaminated, you can dilute it with solvent and re-extract with a fresh portion of saturated NaHCO₃ solution.
-
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis
This protocol outlines a standard procedure following the reaction of an amine with this compound in a solvent like DCM or pyridine.
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly and with vigorous stirring, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Continue addition until gas evolution ceases and the aqueous layer is confirmed to be basic (pH > 8).
-
Extraction: Transfer the biphasic mixture to a separatory funnel. If the reaction solvent is water-miscible (like pyridine), first dilute the mixture with a water-immiscible solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL for a 10 mmol scale reaction).[9]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (1 x 50 mL)
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL) to facilitate drying.[8]
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
-
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography as needed.
Caption: Standard aqueous work-up workflow.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. staging.keyorganics.net [staging.keyorganics.net]
Technical Support Center: Stability of 3-Chloro-4-methoxybenzenesulfonyl Chloride in Different Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Chloro-4-methoxybenzenesulfonyl chloride (CAS 22952-43-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile reagent in various solvent systems. Understanding its reactivity is paramount for successful experimental design, execution, and data interpretation.
Core Principles: The Chemistry of Sulfonyl Chloride Stability
This compound is a member of the arylsulfonyl chloride family, a class of compounds widely used as reactive intermediates in organic synthesis.[1] The stability of this reagent is fundamentally governed by the electrophilicity of the sulfur atom within the sulfonyl chloride (-SO₂Cl) group. This sulfur atom is highly susceptible to nucleophilic attack, which is the primary pathway for its degradation.
The key to handling and using this compound successfully is recognizing that any nucleophilic species in the reaction mixture can potentially react with it. The most ubiquitous nucleophile in a laboratory setting is water. Therefore, moisture sensitivity is the principal stability concern for all sulfonyl chlorides.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a laboratory setting?
A1: The primary degradation pathway is solvolysis, specifically hydrolysis, which occurs upon contact with water.[2][4] The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding 3-chloro-4-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[4] This reaction is generally irreversible and will consume your reagent.
Q2: Which solvents are considered "safe" or inert for dissolving this compound for reactions or analysis?
A2: The safest solvents are high-purity, anhydrous aprotic solvents. Due to the reactivity of sulfonyl chlorides, these are the recommended choices for any application where the solvent is not intended to be a reactant.[5]
-
Aprotic Non-Polar: Toluene, hexane, cyclohexane.
-
Aprotic Polar: Tetrahydrofuran (THF), dioxane, diethyl ether, acetonitrile (ACN), ethyl acetate.
-
Halogenated Solvents: Dichloromethane (DCM), chloroform (CHCl₃).
-
Deuterated Solvents for NMR: For analytical purposes, deuterated chloroform (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are typically used.[5]
It is crucial that these solvents are thoroughly dried before use, as even trace amounts of water can lead to gradual degradation.
Q3: Are there any solvents that I should strictly avoid?
A3: Yes. You should avoid all protic solvents unless they are intended to be a reactant in your experiment. Protic solvents contain acidic protons, most commonly in the form of a hydroxyl (-OH) or amine (-NH) group.
-
Water (H₂O): Reacts rapidly to form the sulfonic acid.[1]
-
Alcohols (Methanol, Ethanol, Isopropanol, etc.): React to form the corresponding sulfonate esters.[2][6] This process is known as alcoholysis.
-
Primary and Secondary Amines: These are strong nucleophiles and will react to form sulfonamides.[7]
Q4: How does temperature affect the stability of the compound in solution?
A4: As with most chemical reactions, the rate of degradation increases with temperature. If you must store a solution of this compound, even in an anhydrous aprotic solvent, it is best to keep it at a low temperature (e.g., 0-4°C) and under an inert atmosphere (like nitrogen or argon) to minimize degradation over time.[3][8] For long-term storage, the solid compound is more stable and should be stored in a cool, dry place.[3]
Q5: How can I detect if my sample of this compound has degraded?
A5: Degradation can be readily detected using standard analytical techniques.[5][9]
-
Thin-Layer Chromatography (TLC): The degradation product, 3-chloro-4-methoxybenzenesulfonic acid, is significantly more polar than the starting sulfonyl chloride. You will observe a new spot with a much lower Rf value, often streaking from the baseline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new peaks in the ¹H or ¹³C NMR spectrum is a clear indicator of degradation. The sulfonic acid product will have a different chemical shift pattern compared to the sulfonyl chloride.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method. You can monitor for the disappearance of the mass corresponding to the starting material (m/z for C₇H₆Cl₂O₃S) and the appearance of the mass corresponding to the sulfonic acid (m/z for C₇H₇ClO₄S).
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solution & Explanation |
| Reagent fails to dissolve completely in a non-polar solvent like hexane. | Inherent low solubility. | While stable, sulfonyl chlorides can have limited solubility in very non-polar solvents.[1] Increase the polarity of the solvent system by using toluene, DCM, or THF. |
| A new, highly polar spot appears on TLC immediately after dissolving the reagent. | Hydrolysis due to wet solvent. | The solvent contains an unacceptable amount of water. Solution: Discard the solution and prepare a fresh one using a solvent from a newly opened bottle or one that has been freshly dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone for ethers). Always handle under an inert atmosphere. |
| Reaction yield is low, and a significant amount of sulfonic acid is recovered. | Degradation prior to or during the reaction. | This can be caused by wet solvent, wet reagents, or exposure to atmospheric moisture. Solution: Ensure all glassware is flame- or oven-dried. Dry all solvents and reagents thoroughly. Run the reaction under a positive pressure of nitrogen or argon. Add the sulfonyl chloride last, after ensuring all other components are anhydrous. |
| NMR spectrum in CDCl₃ shows a broad peak and shifting of aromatic signals over time. | Formation of HCl and the sulfonic acid. | The generated HCl can catalyze further decomposition or interact with the compound and solvent, affecting the spectrum. Solution: Prepare the NMR sample immediately before analysis. Use a high-purity, anhydrous deuterated solvent. If the problem persists, consider adding a small amount of a non-nucleophilic base scavenger like anhydrous potassium carbonate to the NMR tube (note: this may affect your spectrum). |
Data Presentation
Summary of Solvent Compatibility
| Solvent Class | Examples | Expected Stability | Key Considerations & Causality |
| Aprotic Non-Polar | Hexane, Toluene, Benzene | High | These solvents are non-nucleophilic and lack acidic protons, preventing solvolysis. Ensure the solvent is anhydrous to prevent hydrolysis from trace water contamination. |
| Aprotic Polar | THF, Dioxane, Diethyl Ether, DCM, Chloroform, Acetonitrile | High | These solvents are standard choices for reactions. Their polarity aids in dissolving the sulfonyl chloride without participating in the reaction. Strict anhydrous conditions are mandatory.[5] |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol | Very Low (Reactive) | These solvents are nucleophilic and will readily attack the sulfonyl chloride group, leading to the formation of sulfonic acids or sulfonate esters.[1][4] They should be considered reactants, not solvents. |
| Aprotic (with caution) | DMF, DMSO | Moderate to High | While generally aprotic and often used, these solvents can contain water. Certain grades of DMF can contain amine impurities that will react. Use only high-purity, anhydrous grades and be aware that they can facilitate side reactions at elevated temperatures. |
Visualizations: Degradation Pathway & Workflow
Primary Degradation Pathway: Solvolysis
The diagram below illustrates the general mechanism for the degradation of this compound by a protic solvent (solvolysis), where Nu-H can be water (H-OH) or an alcohol (H-OR).
Caption: Generalized solvolysis pathway of the sulfonyl chloride.
Experimental Workflow: Solvent Selection Logic
Use this decision tree to select an appropriate solvent for your experiment involving this compound.
Caption: Decision workflow for appropriate solvent selection.
Experimental Protocols
Protocol: Monitoring Stability in a Chosen Solvent via HPLC
This protocol provides a general method to quantitatively assess the stability of this compound in a specific anhydrous aprotic solvent.
1. Materials & Equipment:
-
This compound (reagent grade)
-
Chosen solvent (HPLC grade, anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, autosampler vials
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution (Time = 0):
-
Under an inert atmosphere (glove box or Schlenk line), accurately weigh ~24 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with your chosen anhydrous solvent. This is your ~10 mM stock solution.
-
Immediately take a 100 µL aliquot of this stock solution and dilute it into an autosampler vial containing 900 µL of acetonitrile. This is your T=0 sample.
3. Stability Study:
-
Seal the remaining stock solution under an inert atmosphere and store it at a defined temperature (e.g., 25 °C).
-
At specified time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr), withdraw a 100 µL aliquot from the stock solution and prepare a sample for HPLC analysis as described in step 2.3.
4. HPLC Analysis:
-
Method:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typical. For example, start at 50:50 water:acetonitrile and ramp to 100% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Inject each time-point sample onto the HPLC.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the T=0 injection.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Area_at_Time_T / Area_at_Time_0) * 100
-
-
Plot % Remaining versus time to visualize the stability profile in the chosen solvent.[9]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 22952-43-8 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 3-Chloro-4-methoxybenzenesulfonyl Chloride
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of 3-Chloro-4-methoxybenzenesulfonyl chloride (CMSC), a key intermediate in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, the unambiguous confirmation of structure, purity, and stability of such reagents is paramount to ensuring the reliability and reproducibility of synthetic outcomes. This document moves beyond a simple listing of techniques to provide a logical, field-tested framework for analysis, explaining the causality behind experimental choices and presenting self-validating protocols.
The molecular structure of CMSC, with its reactive sulfonyl chloride moiety and specific substitution pattern on the benzene ring, necessitates a multi-faceted analytical approach. No single technique can provide a complete picture; rather, the synergistic use of spectroscopic, chromatographic, and thermal methods is essential for full characterization.
Structural Elucidation: The Spectroscopic Toolkit
Spectroscopic methods are fundamental to confirming the chemical identity and molecular structure of CMSC. They provide direct insight into the atomic and functional group composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive confirmation of the substitution pattern on the aromatic ring.
Expertise & Causality: The primary challenge when analyzing sulfonyl chlorides is their reactivity, particularly their susceptibility to hydrolysis. Therefore, the choice of a dry, aprotic deuterated solvent is critical to prevent sample degradation.[1] Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively inert nature.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) to the NMR tube.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Expected Spectral Features: Based on the structure of CMSC, the following signals are anticipated:
-
¹H NMR: A singlet for the methoxy protons (~4.0 ppm) and three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
¹³C NMR: A signal for the methoxy carbon (~57 ppm) and six distinct signals for the aromatic carbons, including the two carbons bearing the chloro and sulfonyl chloride substituents.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of CMSC and providing structural information through fragmentation analysis. When coupled with a chromatographic inlet like Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.[1]
Expertise & Causality: Sulfonyl chlorides can be thermally labile, potentially degrading in a hot GC injector.[2] Therefore, optimizing the injector temperature is crucial to minimize thermal decomposition and obtain a clean mass spectrum of the parent ion. The fragmentation pattern is highly informative; characteristic losses of Cl• (M-35/37) and SO₂ (M-64) are strong indicators of a sulfonyl chloride structure.[1]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile, dry solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: Start with a conservative temperature (e.g., 200 °C) and optimize to prevent degradation.
-
Oven Program: A typical gradient could be: hold at 80 °C for 1 min, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak [M]⁺•. For CMSC (C₇H₆Cl₂O₃S), the expected molecular weight is ~240 g/mol , which will appear as a characteristic isotopic cluster due to the presence of two chlorine atoms. Analyze the fragmentation pattern for expected losses.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule. For CMSC, it serves as a quick identity check, confirming the presence of the sulfonyl chloride and other characteristic groups.
Expertise & Causality: The sulfonyl chloride group gives rise to very strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. These bands are typically found in a clean region of the spectrum and are a reliable diagnostic tool.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid CMSC sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Bands:
-
S=O Asymmetric Stretch: 1370-1390 cm⁻¹ (strong)
-
S=O Symmetric Stretch: 1170-1190 cm⁻¹ (strong)
-
S-Cl Stretch: 500-600 cm⁻¹
-
C-O-C Stretch (Aryl Ether): 1250-1270 cm⁻¹
-
C-Cl Stretch (Aryl): 1000-1100 cm⁻¹
-
Aromatic C=C Stretches: ~1500-1600 cm⁻¹
Purity Assessment: The Chromatographic Approach
Chromatographic methods are the gold standard for determining the purity of a chemical compound by separating it from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity analysis. For sulfonyl chlorides, a reversed-phase method with UV detection is typically employed.[1]
Expertise & Causality: The reactivity of the sulfonyl chloride group with protic solvents, especially at non-neutral pH, must be considered when developing an HPLC method. The mobile phase should ideally be buffered, and a mixture of acetonitrile and water is common.[1] A C18 column is a robust choice for retaining this moderately polar compound. Method validation according to ICH guidelines is crucial for quantitative applications.[3]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard/Sample Solution: Accurately weigh ~10 mg of the CMSC sample and dissolve it in 100 mL of diluent to make a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (to be optimized by UV scan).
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of CMSC as the percentage of the main peak area relative to the total area of all peaks.
Thermal Properties: Stability and Phase Transitions
Thermal analysis provides critical information about the melting point, thermal stability, and decomposition profile of a compound. This is particularly important for reactive species like sulfonyl chlorides to define safe handling and storage conditions.[4][5]
Experimental Protocol: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 2-5 mg of the CMSC sample into an aluminum TGA pan or a crimped aluminum DSC pan.
-
DSC Conditions:
-
Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The sharp endotherm corresponds to the melting point of the compound.
-
-
TGA Conditions:
-
Method: Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The TGA curve shows the mass loss of the sample as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
Comparative Summary of Analytical Methods
| Technique | Primary Information Provided | Strengths | Limitations | Primary Application |
| ¹H & ¹³C NMR | Unambiguous molecular structure, atom connectivity | Definitive structural confirmation | Lower sensitivity, requires pure sample for clarity | Identity & Structure |
| GC-MS | Molecular weight, fragmentation pattern, volatile impurities | High sensitivity, structural information from fragments | Sample must be volatile and thermally stable[1] | Identity & Purity |
| HPLC-UV | Purity, quantification of impurities | High precision and accuracy for quantification, versatile | May require derivatization for compounds without a chromophore[1] | Purity & Quantification |
| FTIR | Presence of functional groups | Fast, simple, requires minimal sample prep | Provides limited structural detail, not quantitative | Identity (Functional Groups) |
| DSC/TGA | Melting point, thermal stability, decomposition profile | Provides key physical property and safety data | Does not provide structural information | Physical Properties & Stability |
| Elemental Analysis | Elemental composition (%C, H, N, S) | Confirms empirical formula | Does not provide structural information, requires high purity | Formula Confirmation |
Visualized Analytical Workflows
The following diagrams illustrate the logical flow for a comprehensive characterization of this compound.
Caption: Logical workflow for the complete characterization of CMSC.
Caption: Step-by-step workflow for HPLC purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Purity Analysis of 3-Chloro-4-methoxybenzenesulfonyl Chloride: An HPLC-Centric Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible synthetic chemistry. 3-Chloro-4-methoxybenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Its inherent reactivity, while synthetically valuable, presents a significant analytical challenge. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques, supported by experimental insights and detailed protocols.
The Criticality of Purity for this compound
This compound is a reactive sulfonyl chloride used in the formation of sulfonamides and sulfonate esters. The presence of impurities, such as its hydrolysis product, 3-chloro-4-methoxybenzenesulfonic acid, or starting materials from its synthesis, can lead to unwanted side reactions, reduced yields, and the introduction of difficult-to-remove byproducts in subsequent synthetic steps. Therefore, a robust analytical method to accurately determine its purity is paramount for process control and quality assurance.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Determination
Reversed-phase HPLC is a powerful and widely adopted technique for the separation and quantification of organic molecules. Its adaptability makes it well-suited for the analysis of sulfonyl chlorides, provided that their reactivity is managed.
Proposed HPLC Method for this compound
Given the reactive nature of sulfonyl chlorides, direct analysis can be challenging due to potential degradation on the column or in the mobile phase.[1][2] A robust approach often involves derivatization to a more stable compound, or a rapid, well-controlled direct analysis. This guide proposes a direct analysis method with carefully selected conditions to minimize degradation.
The rationale for a direct approach is to reduce sample preparation time and potential errors associated with a derivatization step. The key is to use an acidic mobile phase to suppress the hydrolysis of the sulfonyl chloride.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This stock solution has a concentration of approximately 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the mobile phase initial conditions to obtain a working solution of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Method Validation Considerations
To ensure the trustworthiness of this method, a thorough validation according to ICH guidelines would be necessary, assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: Establishing a linear relationship between concentration and detector response.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust method, other techniques offer different advantages for the characterization of sulfonyl chlorides.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Due to the reactivity of sulfonyl chlorides, derivatization is often necessary to convert them into more stable sulfonamides.[3]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Dissolve a known amount of the sulfonyl chloride in an aprotic solvent (e.g., dichloromethane).
-
Add a solution of an amine (e.g., diethylamine) to form the corresponding sulfonamide.
-
Allow the reaction to go to completion.
-
-
GC-MS Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium.
-
Injector Temperature: Optimized to prevent degradation.
-
Oven Program: A temperature gradient to separate the derivatized analyte from impurities.
-
Detection: Mass Spectrometry (MS) to identify and quantify the components.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the same compound. Purity is determined by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.
Key Considerations for qNMR:
-
Internal Standard: A stable, non-reactive standard with signals that do not overlap with the analyte is crucial.
-
Solvent: An aprotic deuterated solvent such as CDCl₃ or acetone-d₆ is required.[3]
-
Relaxation Delay: A sufficiently long relaxation delay (D1) is necessary for accurate quantification.
Performance Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass analysis. | Quantification based on the ratio of NMR signal integrals of the analyte and an internal standard. |
| Selectivity | Good for separating isomers and related impurities. | Excellent, with mass spectral data providing structural information. | Excellent, based on unique NMR signals. |
| Sensitivity | Good, typically in the µg/mL range.[4] | Very high, capable of trace analysis in the ng/mL range. | Moderate, generally requires higher concentrations than chromatographic methods. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, sample derivatization adds to the analysis time. | Low to moderate, requires careful sample preparation and longer acquisition times. |
| Instrumentation | Widely available in analytical labs. | Common, but may be less accessible than HPLC. | Specialized instrumentation and expertise required. |
| Derivatization | Not always necessary. | Often required for sulfonyl chlorides.[3] | Not required. |
| Primary Method | No, requires a reference standard. | No, requires a reference standard for quantification. | Yes, can provide a direct measure of purity without a specific reference standard. |
Decision-Making for Method Selection
Caption: A decision tree for selecting the appropriate analytical method based on the research objective.
Conclusion
The purity assessment of this compound is crucial for ensuring the quality and consistency of chemical syntheses. While HPLC offers a robust and high-throughput solution for routine quality control, a comprehensive analytical characterization may benefit from a multi-technique approach. GC-MS provides unparalleled sensitivity and structural elucidation for volatile impurities, while qNMR stands as a primary method for absolute quantification. The choice of the most suitable technique ultimately depends on the specific analytical requirements, available instrumentation, and the desired level of characterization. This guide provides the foundational knowledge for researchers to make an informed decision and implement a scientifically sound analytical strategy.
References
A Researcher's Guide to Sulfonylating Agents: A Comparative Analysis of 3-Chloro-4-methoxybenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is a critical decision that profoundly influences the efficiency and outcome of synthetic routes. The formation of sulfonamides and sulfonate esters is a cornerstone of modern organic synthesis, with these moieties being prevalent in a wide array of therapeutic agents. This guide provides an in-depth, objective comparison of 3-Chloro-4-methoxybenzenesulfonyl chloride with other commonly employed sulfonylating agents, supported by established chemical principles and experimental insights to empower informed decision-making in your research endeavors.
The Sulfonylation Reaction: A Fundamental Transformation
The sulfonylation of amines and alcohols is a fundamental transformation in organic chemistry, yielding stable sulfonamides and sulfonate esters, respectively. This reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group.
The reactivity of the sulfonyl chloride is paramount to the success of this transformation and is primarily dictated by the electronic environment of the sulfonyl group. Electron-withdrawing substituents on the aromatic ring of an arylsulfonyl chloride enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction. Conversely, electron-donating groups diminish this electrophilicity, leading to slower reaction rates.
A Comparative Overview of Common Sulfonylating Agents
To understand the unique position of this compound, it is essential to compare it with other widely used sulfonylating agents. The following agents are frequently employed in synthetic chemistry, each with its distinct reactivity profile and applications.
-
p-Toluenesulfonyl Chloride (TsCl): Often referred to as tosyl chloride, this is a workhorse in organic synthesis for the formation of tosylates and tosylamides. The methyl group is a weak electron-donating group.
-
Methanesulfonyl Chloride (MsCl): Known as mesyl chloride, this is an aliphatic sulfonyl chloride. It is generally more reactive than arylsulfonyl chlorides due to lower steric hindrance and the absence of a resonance-stabilizing aromatic ring.
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, providing a baseline for assessing the impact of ring substituents.
-
2-Nitrobenzenesulfonyl Chloride (o-NsCl) and 4-Nitrobenzenesulfonyl Chloride (p-NsCl): The nitro group is a strong electron-withdrawing group, significantly activating the sulfonyl chloride for nucleophilic attack.
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent is primarily used for derivatizing amines for fluorescent detection and analysis.
Unveiling the Properties of this compound
This compound possesses a unique combination of substituents that fine-tune its reactivity. The chloro group, being electron-withdrawing, activates the sulfonyl chloride towards nucleophilic attack. In contrast, the methoxy group is electron-donating through resonance, which would typically decrease reactivity. However, its position para to the sulfonyl group and meta to the chlorine atom results in a nuanced electronic effect. The inductive electron-withdrawing effect of the chlorine atom is generally considered to have a more significant impact on the electrophilicity of the sulfur atom than the resonance-donating effect of the methoxy group.
This electronic balance positions this compound as a moderately reactive arylsulfonyl chloride, offering a good balance between reactivity and stability.
Performance Comparison: Reactivity and Reaction Yields
While a comprehensive, direct head-to-head comparison of reaction kinetics under identical conditions is not extensively documented in a single study, the relative reactivity can be inferred from the electronic effects of the substituents and available experimental data from various sources.
The general order of reactivity for arylsulfonyl chlorides is governed by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring.[1] Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction rate.[1] Conversely, electron-donating groups decrease reactivity.[1]
Based on this principle, the expected order of reactivity is:
Nitrobenzenesulfonyl Chlorides > this compound > Benzenesulfonyl Chloride > p-Toluenesulfonyl Chloride
Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides.[2]
The following table summarizes typical yields for the sulfonylation of amines with various sulfonylating agents, compiled from different studies. It is important to note that direct comparison is challenging due to variations in reaction conditions.
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) |
| This compound | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | - | 72-96[3] |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | Pyridine | - | 0-25 °C | Quantitative[3] |
| Methanesulfonyl Chloride (MsCl) | Trimetazidine | Triethylamine | Dichloromethane | RT, 30 min | 93 |
| Benzenesulfonyl Chloride | Aniline | Pyridine | - | 0-25 °C | 100[3] |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | 4-methoxybenzylamine | Triethylamine | Dichloromethane | 0 °C to RT | 98[4] |
The 3-Chloro-4-methoxybenzenesulfonyl Group in Protecting Group Chemistry
Beyond its role in synthesizing biologically active sulfonamides, the 3-chloro-4-methoxybenzenesulfonyl group can be employed as a protecting group for amines. The stability of the resulting sulfonamide and the conditions required for its cleavage are critical considerations for its utility in multi-step synthesis.
The stability of sulfonamides is generally high, withstanding a range of acidic and basic conditions. The electronic nature of the substituents on the aryl ring influences the ease of cleavage. Electron-withdrawing groups can facilitate cleavage under certain reductive conditions. While specific studies directly comparing the cleavage of 3-chloro-4-methoxybenzenesulfonamides with other common sulfonamides are limited, general principles of sulfonamide deprotection can be applied.
Common methods for sulfonamide cleavage include:
-
Reductive Cleavage: Reagents like sodium in liquid ammonia, sodium amalgam, or samarium iodide are often used.
-
Acidic Hydrolysis: Strong acids such as HBr or trifluoroacetic acid (TFA) can be effective, although harsh conditions may be required.
The presence of the chloro and methoxy groups on the aromatic ring of the 3-chloro-4-methoxybenzenesulfonyl group may offer advantages in terms of selective cleavage under specific conditions, although further research is needed to fully elucidate these possibilities.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides using this compound
This protocol provides a general guideline for the synthesis of a sulfonamide from a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Pyridine, or Sodium Hydride (NaH))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent in the reaction vessel under a nitrogen atmosphere.
-
Add the base to the solution. For liquid bases like triethylamine or pyridine, add them dropwise. For solid bases like sodium hydride, add it portion-wise.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, using anhydrous solvents and a nitrogen atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The choice of base can influence the reaction rate and outcome. For less reactive amines, a stronger base like sodium hydride may be necessary.
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the exothermic nature of the reaction and minimize the formation of side products.
Visualization of the Sulfonylation Workflow
The following diagram illustrates a typical experimental workflow for a sulfonylation reaction.
References
A Researcher's Guide to the Comparative Reactivity of Substituted Benzenesulfonyl Chlorides
Introduction
Substituted benzenesulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. Their utility primarily stems from their ability to readily form sulfonamides and sulfonate esters through reactions with nucleophiles such as amines and alcohols, respectively.[1] The reactivity of the sulfonyl chloride functional group is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
The Underlying Chemistry: Electronic Effects on Reactivity
The reactivity of a benzenesulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Nucleophilic attack at this sulfur center is the key step in its characteristic reactions. Substituents on the benzene ring modulate this electrophilicity through inductive and resonance effects.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, increase the electrophilicity of the sulfur atom. They achieve this by withdrawing electron density from the ring and, consequently, from the sulfonyl group. This makes the sulfur atom more susceptible to nucleophilic attack, thereby increasing the reaction rate.[2]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, have the opposite effect. By donating electron density to the ring, they reduce the electrophilicity of the sulfur atom, leading to a decrease in reactivity.[2]
This relationship between substituent electronic properties and reaction rates is often quantified by the Hammett equation, which provides a linear free-energy relationship for many reactions of meta- and para-substituted benzene derivatives.[3][4] For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ (rho) value is observed, indicating that the reaction is accelerated by electron-withdrawing substituents.[5][6]
Reaction Mechanism
The reaction of benzenesulfonyl chlorides with nucleophiles, such as in solvolysis or aminolysis, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[5][7] The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
References
- 1. echemcom.com [echemcom.com]
- 2. nbinno.com [nbinno.com]
- 3. oxfordreference.com [oxfordreference.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 3-Chloro-4-methoxybenzenesulfonyl Chloride Derivatives
In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] This guide provides a comprehensive technical assessment of the biological activities associated with derivatives of 3-Chloro-4-methoxybenzenesulfonyl chloride, a versatile chemical intermediate.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of the performance of these derivatives against various biological targets, supported by experimental data and detailed protocols. By elucidating structure-activity relationships and mechanisms of action, this guide aims to empower researchers to rationally design and synthesize novel therapeutic candidates.
The Versatile Scaffold: this compound
This compound is a solid chemical compound with the empirical formula C₇H₆Cl₂O₃S and a molecular weight of 241.09 g/mol .[4] Its structure, featuring a chlorinated and methoxylated benzene ring attached to a reactive sulfonyl chloride group, provides a unique platform for the synthesis of diverse derivatives. The presence of the chloro and methoxy groups can significantly influence the electronic and steric properties of the resulting molecules, thereby modulating their biological activity.
Unveiling the Anticancer Potential
While extensive research on a broad library of this compound derivatives for anticancer activity is still emerging, the broader class of sulfonamides has shown significant promise in oncology.[5] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in tumor progression and the disruption of cancer cell signaling pathways.
One notable area of investigation for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is involved in pH regulation and contributes to the survival and proliferation of cancer cells under hypoxic conditions.
Comparative Analysis of Anticancer Activity
To illustrate the potential of this scaffold, we can draw comparisons with other benzenesulfonamide derivatives that have been evaluated for their anticancer effects. For instance, a series of novel 1,2,4-triazine sulfonamide derivatives has been shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways.[5]
| Derivative Type | Target Cell Line | Key Findings | Reference |
| 1,2,4-Triazine Sulfonamide | DLD-1, HT-29 (Colon Cancer) | Induced apoptosis, decreased sICAM-1 and mTOR concentrations. | [5] |
| 1,3,4-Thiadiazole with 3-Methoxyphenyl Substituent | MCF-7, MDA-MB-231 (Breast Cancer) | Weak anticancer activity, potential multitarget mode of action. | [6] |
Experimental Protocol: Assessing In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., DLD-1, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Activity Assessment
Caption: Workflow for assessing the in vitro anticancer activity of novel compounds.
Exploring the Antimicrobial Frontier
Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents.[3] They typically function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] This bacteriostatic mechanism is selective for microorganisms, as humans obtain folic acid through their diet.
Comparative Analysis of Antimicrobial Activity
While specific data for a range of this compound derivatives is limited, the antimicrobial potential can be inferred from related structures. For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives have demonstrated moderate to high antibacterial action.[7]
| Derivative Type | Test Organisms | Key Findings | Reference |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Compounds with specific aryl substitutions showed high antibacterial activity. | [7] |
| 4-Hydroxy-3-methoxy-benzaldehyde aroyl hydrazones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Presence and position of hydroxyl groups enhanced antimicrobial activity. | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition: A Key Mechanism of Action
Many sulfonamide-based drugs exert their therapeutic effects by inhibiting specific enzymes.[1] The versatility of the this compound scaffold allows for the design of inhibitors targeting a wide range of enzymes.
A specific derivative, 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide, has been identified as a selective agonist for the cannabinoid receptor CB2.[9] While this is an example of receptor binding rather than enzyme inhibition, it highlights the potential for these derivatives to interact with specific protein targets.
Another important class of enzymes targeted by sulfonamides are the carbonic anhydrases, as mentioned in the anticancer section.
Comparative Analysis of Enzyme Inhibition
| Derivative Type | Target Enzyme | Key Findings | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Compounds with longer alkyl chains on the nitrogen atom showed better inhibition. | [1] |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | A specific derivative showed potent dual inhibitory activity. | [2] |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compounds (this compound derivatives)
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Pre-incubation: Add the enzyme solution to the wells of the microplate, followed by the addition of the test compounds at various concentrations. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway: PI3K/mTOR Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. While research on a broad range of these specific derivatives is still in its early stages, the established activities of the wider sulfonamide family provide a strong rationale for their further investigation.
Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to establish clear structure-activity relationships for anticancer, antimicrobial, and enzyme inhibitory activities. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as next-generation therapeutic agents. The experimental protocols and comparative data presented in this guide offer a solid foundation for these future endeavors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buy 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide [smolecule.com]
A Guide to the Spectroscopic Differentiation of 3-Chloro-4-methoxybenzenesulfonyl Chloride and Its Key Derivatives
In the landscape of pharmaceutical synthesis and drug development, 3-chloro-4-methoxybenzenesulfonyl chloride stands as a pivotal intermediate. Its utility lies in its capacity to react with nucleophiles, primarily amines and alcohols, to yield sulfonamides and sulfonate esters, respectively. These resulting motifs are ubiquitous in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The precise characterization of the starting material and the unambiguous confirmation of its conversion to the desired product are paramount for process control, quality assurance, and regulatory compliance.
This technical guide provides an in-depth spectroscopic comparison of this compound with two of its representative reaction products: a secondary sulfonamide and a sulfonate ester. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can gain a clear understanding of the structural transformations occurring at the molecular level. This guide moves beyond a simple recitation of data, explaining the causal relationships between structural changes and their spectroscopic manifestations, thereby providing a self-validating framework for analysis.
Experimental Workflows: Synthesis of Representative Derivatives
The conversion of a sulfonyl chloride is a cornerstone of synthetic chemistry. The protocols described below outline the formation of a representative sulfonamide and a sulfonate ester. The choice of reagents and conditions is dictated by the need to facilitate a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, with a non-nucleophilic base typically added to scavenge the HCl byproduct.
Experimental Protocol 1: Synthesis of N-Benzyl-3-chloro-4-methoxybenzenesulfonamide
-
Reaction Setup: To a stirred solution of benzylamine (1.1 equivalents) in dichloromethane (DCM, 10 mL) in a round-bottomed flask equipped with a magnetic stirrer, add triethylamine (1.2 equivalents). Cool the mixture to 0°C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15 minutes. The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.[1]
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding 1N hydrochloric acid (20 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.
Experimental Protocol 2: Synthesis of Phenyl 3-chloro-4-methoxybenzenesulfonate
-
Reaction Setup: In a flask, dissolve phenol (1.0 equivalent) in pyridine (5 mL) and cool to 0°C. Pyridine acts as both the solvent and the base in this procedure.
-
Reagent Addition: Add this compound (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The formation of a pyridinium hydrochloride precipitate is typically observed.
-
Reaction and Workup: After the addition is complete, allow the mixture to stir at room temperature overnight. Pour the reaction mixture into ice-cold 2N HCl (50 mL) to neutralize excess pyridine and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Spectroscopic Analysis: A Comparative Overview
The transformation of the sulfonyl chloride group (-SO₂Cl) into a sulfonamide (-SO₂NHR) or a sulfonate ester (-SO₂OR') introduces significant changes to the molecule's electronic and steric environment. These changes are readily detected by various spectroscopic techniques.
This compound (Starting Material)
This is our analytical baseline. The key structural features are the trisubstituted aromatic ring, the methoxy group, and the highly electrophilic sulfonyl chloride moiety.
| Spectroscopic Technique | Characteristic Features & Observations |
| ¹H NMR | Aromatic protons exhibit a characteristic three-proton spin system. Expect a doublet around 7.9-8.0 ppm (H ortho to -SO₂Cl), a doublet of doublets around 7.7-7.8 ppm (H ortho to both -SO₂Cl and -Cl), and a doublet around 7.1-7.2 ppm (H ortho to -OCH₃). The methoxy group (-OCH₃) will appear as a sharp singlet around 3.9-4.0 ppm.[2] |
| ¹³C NMR | Aromatic carbons will appear in the 110-160 ppm range. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the sulfonyl chloride group will be deshielded. The methoxy carbon itself will appear around 56 ppm. |
| IR Spectroscopy | Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected at ~1380 cm⁻¹ and ~1180 cm⁻¹, respectively. |
| Mass Spectrometry (EI) | The mass spectrum will show a characteristic molecular ion peak (M⁺) with an M+2 isotope peak at approximately one-third the intensity, indicative of a single chlorine atom.[3] |
N-Benzyl-3-chloro-4-methoxybenzenesulfonamide (Product 1)
Reacting the sulfonyl chloride with benzylamine replaces the chlorine atom with a nitrogen, fundamentally altering the molecule.
| Spectroscopic Technique | Characteristic Features & Observations |
| ¹H NMR | The aromatic signals from the benzenesulfonyl portion will shift slightly, often upfield, due to the change in the electronic nature of the substituent. New signals will appear for the benzyl group: a multiplet for the phenyl protons (~7.2-7.4 ppm) and a doublet for the methylene protons (-CH₂-) around 4.2-4.3 ppm. A broad singlet or triplet for the N-H proton will appear, typically between 8.0 and 10.0 ppm, which is exchangeable with D₂O.[4] |
| ¹³C NMR | New signals corresponding to the benzyl group carbons will be observed. The benzylic carbon (-CH₂) will appear around 45-50 ppm. |
| IR Spectroscopy | The asymmetric and symmetric S=O stretching frequencies will shift to lower wavenumbers, typically appearing in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[4] A key diagnostic peak is the appearance of an N-H stretching band, usually in the 3350-3140 cm⁻¹ region.[4] |
| Mass Spectrometry (ESI+) | The molecular ion peak will correspond to the new, higher mass of the sulfonamide. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[5] |
Phenyl 3-chloro-4-methoxybenzenesulfonate (Product 2)
The reaction with phenol replaces the chlorine with an oxygen atom, forming an ester linkage.
| Spectroscopic Technique | Characteristic Features & Observations |
| ¹H NMR | Similar to the sulfonamide, the aromatic signals of the benzenesulfonyl ring will experience a shift. New signals for the phenyl ester portion will appear as a multiplet in the aromatic region (~7.1-7.5 ppm). Critically, there will be no N-H signal, and no benzylic -CH₂- signal, clearly distinguishing it from the sulfonamide.[6] |
| ¹³C NMR | New signals for the phenyl ester carbons will be present in the aromatic region. |
| IR Spectroscopy | The S=O stretches are present, often at slightly different frequencies than the sulfonamide. The most diagnostic feature is the strong C-O stretching vibration of the ester linkage, which typically appears as two bands in the 1300-1000 cm⁻¹ region.[7] The absence of an N-H stretch is a key differentiator from the sulfonamide. |
| Mass Spectrometry (APCI-) | For aromatic sulfonate esters, a common fragmentation in negative ion mode is the loss of the alkyl/aryl group to form the [M-alkyl]⁻ or [M-aryl]⁻ precursor ion, followed by the loss of SO₂.[8] This pattern is distinct from the sulfonamide fragmentation. |
Key Diagnostic Spectroscopic Shifts
The conversion from the sulfonyl chloride starting material to its sulfonamide and sulfonate ester products is characterized by several unambiguous spectroscopic changes. The following diagram and summary table highlight the most critical transformations for rapid and accurate identification.
Summary of Diagnostic Differences:
| Feature | This compound | Sulfonamide Derivative | Sulfonate Ester Derivative |
| Key Functional Group | -SO₂Cl | -SO₂NHR | -SO₂OR' |
| IR: N-H Stretch | Absent | Present (~3300 cm⁻¹) | Absent |
| IR: C-O Stretch | Absent | Absent | Present (~1300-1000 cm⁻¹) |
| IR: S=O Asymmetric | ~1380 cm⁻¹ | ~1315 cm⁻¹ (Shifted) | ~1350 cm⁻¹ (Shifted) |
| ¹H NMR: N-H Proton | Absent | Present (exchangeable) | Absent |
| MS Fragmentation | M⁺, M+2 | Loss of SO₂ | Loss of -OR' group |
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear-cut process when approached systematically. The disappearance of the reactive sulfonyl chloride and the appearance of new, distinct functional groups—the N-H bond in sulfonamides and the C-O-S linkage in sulfonate esters—provide definitive evidence of successful chemical transformation. Infrared spectroscopy is particularly powerful for rapid confirmation, with the N-H stretch serving as an unmistakable marker for sulfonamide formation. ¹H NMR provides detailed structural confirmation, allowing for the identification of the specific amine or alcohol that has been incorporated. Finally, mass spectrometry confirms the molecular weight of the new product and offers further structural clues through predictable fragmentation patterns. By leveraging this multi-technique approach, researchers in drug development can ensure the integrity of their synthetic pathways and the quality of their final compounds with a high degree of confidence.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound(22952-43-8) 1H NMR [m.chemicalbook.com]
- 3. This compound | 22952-43-8 [chemnet.com]
- 4. rsc.org [rsc.org]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Chloro-4-methoxybenzenesulfonyl Chloride for Researchers in Drug Development
For chemists engaged in the intricate process of drug discovery and development, the efficient and reliable synthesis of key intermediates is paramount. 3-Chloro-4-methoxybenzenesulfonyl chloride is a vital building block in the creation of a multitude of pharmaceutical compounds, owing to its reactive sulfonyl chloride group and the specific substitution pattern on the aromatic ring, which influences molecular interactions and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of three distinct synthetic pathways to this crucial intermediate, offering insights into the practical considerations, mechanistic underpinnings, and experimental details essential for informed decision-making in a laboratory setting.
Introduction: The Strategic Importance of this compound
The this compound moiety is a recurring motif in medicinal chemistry, often serving as a linchpin for introducing sulfonamide functionalities. The sulfonamide group is a privileged scaffold in drug design, exhibiting a wide range of biological activities, including antibacterial, diuretic, and hypoglycemic effects. The specific arrangement of the chloro and methoxy substituents on the benzene ring of the title compound provides a handle for modulating the electronic and steric properties of the final drug molecule, thereby fine-tuning its target affinity and metabolic stability. Consequently, the selection of an optimal synthetic route to this intermediate is a critical step in the overall efficiency and scalability of a drug development program.
This guide will dissect three primary synthetic strategies:
-
Direct Chlorosulfonation of 2-Chloroanisole: A classic and direct approach involving electrophilic aromatic substitution.
-
The Sandmeyer Reaction of 3-Chloro-4-methoxyaniline: A versatile method for introducing the sulfonyl chloride group from an amino precursor.
-
Oxidative Chlorination of 3-Chloro-4-methoxyphenylthiol: A multi-step route that offers an alternative pathway via a thiol intermediate.
Each route will be evaluated based on its chemical principles, procedural intricacies, and a comparative analysis of key performance metrics such as yield, purity, reaction time, and safety considerations.
Route 1: Direct Chlorosulfonation of 2-Chloroanisole
This method represents the most straightforward approach to the target molecule, relying on the direct introduction of the chlorosulfonyl group onto the commercially available starting material, 2-chloroanisole.
Chemical Principles and Mechanistic Insights
The chlorosulfonation of 2-chloroanisole is an electrophilic aromatic substitution reaction.[1][2] The methoxy group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile, the chlorosulfonium ion (+SO2Cl), primarily to the positions ortho and para to it. Due to steric hindrance from the adjacent chlorine atom, the major product is the result of substitution at the para position relative to the methoxy group, yielding this compound. The reaction is typically carried out using an excess of chlorosulfonic acid, which acts as both the reagent and the solvent.[1]
Experimental Protocol: Chlorosulfonation of 2-Chloroanisole
-
Materials:
-
2-Chloroanisole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, add anhydrous dichloromethane (5 mL per 1 g of 2-chloroanisole).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 2-chloroanisole (1.0 equivalent) to the stirred solvent.
-
From the dropping funnel, add chlorosulfonic acid (3.0 equivalents) dropwise, maintaining the internal temperature below 10 °C. Vigorous evolution of hydrogen chloride gas will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualization of the Chlorosulfonation Workflow
Caption: Workflow for the synthesis of this compound via chlorosulfonation.
Route 2: The Sandmeyer Reaction of 3-Chloro-4-methoxyaniline
The Sandmeyer reaction offers a powerful alternative for the synthesis of aryl sulfonyl chlorides from the corresponding anilines.[3][4] This route involves the diazotization of 3-chloro-4-methoxyaniline followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.
Chemical Principles and Mechanistic Insights
The Sandmeyer reaction proceeds in two main stages. First, the primary aromatic amine, 3-chloro-4-methoxyaniline, is converted to its corresponding diazonium salt by treatment with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then reacted with a source of sulfur dioxide, in the presence of a copper(I) catalyst. Modern protocols often utilize stable and easy-to-handle SO2 surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[5] The reaction is believed to proceed through a radical mechanism, initiated by the reduction of the diazonium salt by the copper(I) catalyst to form an aryl radical, which then reacts with sulfur dioxide.
Experimental Protocol: Sandmeyer Reaction of 3-Chloro-4-methoxyaniline
-
Materials:
-
3-Chloro-4-methoxyaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
Copper(I) chloride
-
Acetonitrile
-
Dichloromethane
-
Crushed ice
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-methoxyaniline (1.0 equivalent) in a mixture of acetonitrile and concentrated hydrochloric acid (3.0 equivalents) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of DABSO (0.6 equivalents) and copper(I) chloride (0.1 equivalents) in acetonitrile.
-
Slowly add the freshly prepared diazonium salt solution to the DABSO/CuCl solution at room temperature. Effervescence (nitrogen gas evolution) will be observed.
-
Heat the reaction mixture to 50-60 °C for 1-2 hours until the gas evolution ceases. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or vacuum distillation.
-
Visualization of the Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Route 3: Oxidative Chlorination of 3-Chloro-4-methoxyphenylthiol
This synthetic route is a multi-step process that involves the initial preparation of the corresponding thiophenol, followed by its oxidative chlorination to the desired sulfonyl chloride.
Chemical Principles and Mechanistic Insights
The synthesis of the key intermediate, 3-chloro-4-methoxyphenylthiol, can be achieved from the commercially available 3-chloro-4-methoxyphenol via the Newman-Kwart rearrangement.[6][7][8][9] This reaction involves the conversion of the phenol to an O-aryl thiocarbamate, which upon heating, undergoes an intramolecular rearrangement to the S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiophenol.
The final step is the oxidative chlorination of the thiophenol. This transformation can be accomplished using various reagents, such as chlorine gas in an aqueous medium or a combination of an oxidizing agent and a chloride source, for instance, hydrogen peroxide and thionyl chloride. The reaction proceeds through the oxidation of the thiol to a sulfenic acid, which is then chlorinated to a sulfinyl chloride, and further oxidized and chlorinated to the final sulfonyl chloride.
Experimental Protocol: Synthesis of 3-Chloro-4-methoxyphenylthiol via Newman-Kwart Rearrangement
-
Part A: Synthesis of O-(3-Chloro-4-methoxyphenyl) dimethylthiocarbamate
-
To a solution of 3-chloro-4-methoxyphenol (1.0 equivalent) and a tertiary amine base (e.g., triethylamine, 1.2 equivalents) in a suitable solvent (e.g., DMF), add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude O-aryl thiocarbamate, which can be purified by column chromatography.
-
-
Part B: Newman-Kwart Rearrangement
-
Heat the purified O-(3-Chloro-4-methoxyphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C for 2-4 hours.
-
Monitor the rearrangement by TLC or LC-MS.
-
Cool the reaction mixture and purify the resulting S-(3-Chloro-4-methoxyphenyl) dimethylthiocarbamate by column chromatography.
-
-
Part C: Hydrolysis to 3-Chloro-4-methoxyphenylthiol
-
Reflux the S-aryl thiocarbamate in a solution of potassium hydroxide in ethanol/water for 4-6 hours.
-
Cool the reaction mixture, acidify with hydrochloric acid, and extract the thiophenol with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired thiophenol.
-
Experimental Protocol: Oxidative Chlorination of 3-Chloro-4-methoxyphenylthiol
-
Materials:
-
3-Chloro-4-methoxyphenylthiol
-
Hydrogen peroxide (30% aqueous solution)
-
Thionyl chloride
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-chloro-4-methoxyphenylthiol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a mixture of hydrogen peroxide (3.0 equivalents) and thionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours after the addition is complete.
-
Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify by vacuum distillation or recrystallization.
-
Visualization of the Oxidative Chlorination Workflow
Caption: Workflow for the synthesis of this compound via oxidative chlorination of the corresponding thiophenol.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic strategy, the following table provides a comparative summary of the three routes based on key performance indicators.
| Feature | Route 1: Direct Chlorosulfonation | Route 2: Sandmeyer Reaction | Route 3: Oxidative Chlorination |
| Starting Material | 2-Chloroanisole | 3-Chloro-4-methoxyaniline | 3-Chloro-4-methoxyphenol |
| Number of Steps | 1 | 1 (from aniline) | 3-4 |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate (overall) |
| Reaction Time | Short (2-4 hours) | Moderate (2-4 hours) | Long (multi-day) |
| Reagent Hazards | Chlorosulfonic acid (highly corrosive, reacts violently with water) | Diazonium salts (potentially explosive), NaNO₂ (oxidizer) | Thionyl chloride (corrosive), high temperatures for NKR |
| Scalability | Good, but exothermic nature requires careful control | Good, modern methods with SO2 surrogates improve safety | Moderate, multi-step nature can be cumbersome for large scale |
| Purification | Distillation or recrystallization | Column chromatography or distillation | Multiple chromatographic purifications may be required |
| Key Advantages | Direct, one-step synthesis | High functional group tolerance, reliable | Avoids highly corrosive chlorosulfonic acid in the final step |
| Key Disadvantages | Use of large excess of highly corrosive reagent, potential for side reactions | Generation of potentially unstable diazonium intermediates | Multi-step, lower overall yield, high temperature rearrangement |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project.
-
For rapid, small-scale synthesis where the starting material is readily available, the Direct Chlorosulfonation of 2-chloroanisole (Route 1) offers the most direct and time-efficient option. However, stringent safety precautions must be implemented due to the highly corrosive and reactive nature of chlorosulfonic acid.
-
When a higher yield and greater control over the reaction are desired, the Sandmeyer Reaction of 3-chloro-4-methoxyaniline (Route 2) presents a compelling alternative. The use of modern, stable SO2 surrogates has significantly improved the safety and practicality of this classic transformation, making it a robust and reliable choice.
-
The Oxidative Chlorination of 3-chloro-4-methoxyphenylthiol (Route 3) is a more laborious, multi-step approach. While it avoids the use of chlorosulfonic acid in the final step, the overall lower yield and the high temperatures required for the Newman-Kwart rearrangement may render it less attractive for large-scale production. However, it provides a valuable alternative if the starting phenol is more accessible or economical than the corresponding anisole or aniline.
Ultimately, the selection of the synthetic pathway should be guided by a thorough evaluation of factors such as starting material availability and cost, required scale of production, available equipment, and the safety culture of the laboratory. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make an informed and strategic decision in their pursuit of novel therapeutic agents.
References
- 1. globalspec.com [globalspec.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 6. Newman-Kwart Rearrangement [organic-chemistry.org]
- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Réarrangement de Newman-Kwart — Wikipédia [fr.wikipedia.org]
A Comparative Guide to Catalysts in the Synthesis of 3-Chloro-4-methoxybenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-4-methoxybenzenesulfonyl chloride is a crucial building block in the preparation of numerous pharmaceutical compounds. The selection of an appropriate catalyst for its synthesis is a critical decision that directly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data from analogous reactions and established chemical principles.
Introduction: The Significance of Catalysis in Sulfonyl Chloride Synthesis
The synthesis of aryl sulfonyl chlorides, such as this compound, traditionally involves methods like direct chlorosulfonation with chlorosulfonic acid. However, these methods often suffer from harsh reaction conditions, low regioselectivity, and the use of hazardous reagents.[1] Modern synthetic chemistry has seen the advent of various catalytic systems that offer milder reaction conditions, improved selectivity, and greater functional group tolerance. This guide will explore and compare the performance of several classes of catalysts, including transition metal catalysts (Palladium and Copper), photocatalysts, Lewis acids, and emerging heterogeneous catalysts like zeolites and ionic liquids.
Comparative Analysis of Catalytic Systems
The choice of catalyst is intrinsically linked to the selection of the starting material. Common precursors for the synthesis of this compound include 3-chloro-4-methoxyaniline (via a Sandmeyer-type reaction), 3-chloro-4-methoxyphenylboronic acid, and direct functionalization of 3-chloro-4-methoxyanisole. The following sections will compare different catalysts based on their applicability to these synthetic routes.
Transition Metal Catalysis: Palladium and Copper Complexes
Transition metal catalysts, particularly those based on palladium and copper, have revolutionized the formation of carbon-sulfur bonds.
Palladium-Catalyzed Sulfonylation:
Palladium catalysts are highly effective for the cross-coupling of arylboronic acids with a sulfur dioxide source.[2] This approach offers a convergent and mild route to aryl sulfonyl chlorides.
-
Causality of Experimental Choices: The use of a palladium(II) precatalyst with a suitable phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of a mild base is important to avoid decomposition of the desired product.[1] Anhydrous conditions are often necessary to prevent hydrolysis of the sulfonyl chloride.
Copper-Catalyzed Sandmeyer-Type Sulfonylation:
The Sandmeyer reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of sulfonyl chlorides from diazonium salts.[3][4] Copper catalysts, typically copper(I) or copper(II) salts, are instrumental in this transformation.
-
Causality of Experimental Choices: The in situ generation of the diazonium salt from the corresponding aniline at low temperatures is critical to prevent its decomposition. The use of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), provides a safer and more convenient alternative to gaseous SO2.[4] The copper catalyst facilitates the single-electron transfer (SET) process that initiates the radical mechanism.[3]
Table 1: Comparison of Palladium and Copper Catalysis for Aryl Sulfonyl Chloride Synthesis (based on analogous reactions)
| Catalyst System | Starting Material | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Palladium(II) acetate / Phosphine Ligand | Arylboronic Acid | 70-95%[2] | Mild (often room temp. to 60 °C), Anhydrous | High functional group tolerance, mild conditions.[1] | Requires synthesis of boronic acid precursor. |
| Copper(I) or (II) Halides | Aryl Diazonium Salt | 60-90%[4] | Low temperature (-5 to 25 °C) | Readily available starting materials (anilines), robust reaction. | Diazonium salts can be unstable, potential for side reactions.[3] |
Photocatalysis: A Green Approach
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Heterogeneous photocatalysts, in particular, offer the advantages of easy separation and recyclability.
-
Causality of Experimental Choices: The selection of a photocatalyst with an appropriate redox potential is crucial to initiate the desired single-electron transfer process. Carbon nitride materials, such as potassium poly(heptazine imide) (K-PHI), have shown excellent performance in the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation.[1][5] The in situ generation of SO2 and HCl from thionyl chloride and water provides a convenient source of these reagents.[1]
Table 2: Performance of a Heterogeneous Photocatalyst for Aryl Sulfonyl Chloride Synthesis (based on analogous reactions)
| Catalyst | Starting Material | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Potassium Poly(heptazine imide) (K-PHI) | Aryl Diazonium Salt | 50-95%[1][5] | Room temperature, visible light irradiation | Mild and sustainable, recyclable catalyst, high functional group tolerance.[1][5] | May require longer reaction times for some substrates. |
Lewis Acid Catalysis
Lewis acids can activate sulfonating agents, facilitating electrophilic aromatic substitution reactions.
-
Causality of Experimental Choices: Strong Lewis acids like aluminum chloride (AlCl₃) can promote the formation of the electrophilic species from chlorosulfonic acid.[6] However, these reactions often require stoichiometric amounts of the Lewis acid and can suffer from a lack of selectivity with highly activated aromatic rings. Milder Lewis acids are being explored to improve the scope and practicality of this method.
Emerging Catalytic Systems: Zeolites and Ionic Liquids
Zeolites:
These microporous aluminosilicates can act as solid acid catalysts. Their shape-selective properties can influence the regioselectivity of electrophilic aromatic substitutions.
-
Causality of Experimental Choices: The acidity and pore structure of the zeolite are critical parameters. Zeolites with high Brønsted acidity can catalyze the chlorosulfonation of aromatic compounds.[7] However, catalyst deactivation can be an issue.[7]
Ionic Liquids:
Ionic liquids (ILs) can serve as both solvents and catalysts. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for green chemistry applications.
-
Causality of Experimental Choices: Acidic ionic liquids can act as catalysts for sulfonation reactions. The choice of the cation and anion of the IL can be tuned to optimize the reaction conditions and facilitate product separation.[8][9]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments, adapted for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Synthesis from 3-Chloro-4-methoxyphenylboronic Acid
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. ionike.com [ionike.com]
A Senior Application Scientist's Guide to 3-Chloro-4-methoxybenzenesulfonyl Chloride: A Comparative Review of its Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of sulfonyl chlorides available to the synthetic chemist, 3-Chloro-4-methoxybenzenesulfonyl chloride presents a unique combination of electronic and steric properties that render it a valuable tool in the synthesis of novel compounds, particularly in the realms of medicinal and agricultural chemistry. This guide provides an in-depth technical overview of the applications of this compound, offering a comparative analysis with other common sulfonylating agents and furnishing detailed experimental protocols to support its practical implementation.
Understanding the Reactivity Profile of this compound
The reactivity of an aromatic sulfonyl chloride is intrinsically linked to the electronic nature of the substituents on the benzene ring. These substituents modulate the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, thereby influencing its susceptibility to nucleophilic attack.
-
Electron-withdrawing groups (EWGs) , such as nitro or trifluoromethyl groups, decrease the electron density on the aromatic ring, leading to a more electrophilic sulfur atom and, consequently, a more reactive sulfonyl chloride.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density on the ring, rendering the sulfur atom less electrophilic and the sulfonyl chloride less reactive.
In the case of this compound, we have a delicate interplay of these effects. The chlorine atom at the meta-position acts as a weak electron-withdrawing group through its inductive effect. Conversely, the methoxy group at the para-position is a strong electron-donating group through resonance. The net effect of these two substituents is a moderately activated sulfonyl chloride, offering a balance between reactivity and selectivity.
This nuanced reactivity profile makes this compound an attractive reagent for the synthesis of sulfonamides, where controlled reactivity is often desired to avoid side reactions and achieve high yields.
Comparative Analysis with Alternative Sulfonylating Agents
To fully appreciate the utility of this compound, it is instructive to compare its performance with other commonly employed sulfonyl chlorides.
| Sulfonyl Chloride | Key Substituents | Relative Reactivity | Key Advantages |
| This compound | 3-Chloro (EWG), 4-Methoxy (EDG) | Moderate | Balanced reactivity and selectivity. |
| p-Toluenesulfonyl chloride (Ts-Cl) | 4-Methyl (EDG) | Low to Moderate | Readily available, well-characterized. |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro (strong EWG) | High | High reactivity for less nucleophilic amines. |
| 2,4,6-Trichlorobenzenesulfonyl chloride | 2,4,6-Trichloro (EWGs) | Very High | Highly reactive, useful for sterically hindered amines. |
The moderate reactivity of this compound allows for selective reactions with primary and secondary amines under mild conditions, often without the need for harsh catalysts or forcing conditions that might be required for less reactive sulfonyl chlorides like p-toluenesulfonyl chloride. Conversely, its more tempered reactivity compared to highly activated sulfonyl chlorides like 4-nitrobenzenesulfonyl chloride can be advantageous in preventing undesired side reactions with sensitive functional groups present in the amine substrate.
Applications in the Synthesis of Biologically Active Sulfonamides
The sulfonamide functional group is a ubiquitous motif in a wide array of pharmaceuticals and agrochemicals. The unique substitution pattern of this compound allows for the introduction of a distinct phenylsulfonamide moiety that can impart specific biological activities. While specific, large-scale industrial applications of this particular reagent are not extensively documented in publicly available literature, its utility can be demonstrated through the synthesis of novel sulfonamide derivatives with potential therapeutic or agrochemical applications.
A prime example is the synthesis of N-substituted sulfonamides, a class of compounds frequently explored in drug discovery programs. The reaction of this compound with various primary and secondary amines provides a straightforward route to a library of novel sulfonamides for biological screening.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-chloro-4-methoxybenzenesulfonamides
This protocol outlines a general method for the synthesis of N-aryl sulfonamides from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired N-aryl-3-chloro-4-methoxybenzenesulfonamide.
Expected Outcome:
This procedure is expected to yield the corresponding sulfonamide in good to excellent yields, depending on the specific aniline used. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the reaction with 4-chloroaniline would yield 3-Amino-N-(4-chloro-phenyl)-4-methoxy-benzenesulfonamide.
Visualizing the Synthetic Workflow and Key Relationships
To provide a clearer understanding of the synthetic process and the relationships between the key components, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of N-Aryl-3-chloro-4-methoxybenzenesulfonamide.
Caption: Comparative reactivity of selected benzenesulfonyl chlorides.
Conclusion
This compound is a versatile reagent with a well-balanced reactivity profile that makes it a valuable asset in the synthesis of sulfonamides. Its unique substitution pattern offers the potential to create novel molecular scaffolds with interesting biological activities. While its applications may not be as widely documented as some of its more common counterparts, the principles outlined in this guide, along with the provided experimental protocol, should empower researchers to effectively utilize this compound in their synthetic endeavors. The continued exploration of such moderately activated sulfonyl chlorides will undoubtedly contribute to the expansion of chemical space and the discovery of new and improved therapeutic and agrochemical agents.
cost-benefit analysis of using 3-Chloro-4-methoxybenzenesulfonyl chloride in synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the landscape of modern drug discovery and fine chemical synthesis, the sulfonamide functional group remains a cornerstone moiety. Its prevalence in blockbuster drugs and advanced materials necessitates a deep understanding of the reagents used for its creation. While common sulfonyl chlorides like tosyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are the workhorses of the field, specialized, substituted analogues present a more complex decision matrix for the discerning researcher.
This guide provides an in-depth cost-benefit analysis of 3-Chloro-4-methoxybenzenesulfonyl chloride , a reagent whose utility and economic viability are dictated almost entirely by the specific synthetic context. We will dissect its reactivity profile, compare its performance and cost against common alternatives, and provide the field-proven insights necessary to determine when its significant cost is a justifiable investment in achieving a high-value synthetic goal.
The Unique Reactivity Profile of a Polysubstituted Reagent
The reactivity of an arenesulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the sulfur, making it a "harder" electrophile. Conversely, electron-donating groups (EDGs) decrease reactivity.[1]
This compound presents a fascinating case of competing electronic effects:
-
4-Methoxy Group (-OCH₃): Located para to the sulfonyl chloride, the methoxy group is a powerful electron-donating group through resonance, delocalizing its lone pair of electrons into the ring.[2] This effect significantly reduces the electrophilicity of the sulfur atom, slowing the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
-
3-Chloro Group (-Cl): Located meta to the sulfonyl chloride, the chloro group is moderately electron-withdrawing through its inductive effect, pulling electron density away from the ring.[2]
The net result is a finely tuned reactivity. The deactivating effect of the methoxy group is tempered by the activating effect of the chloro group. This positions this compound as a moderately reactive agent, generally less vigorous than sulfonyl chlorides bearing strong EWGs (e.g., nitrobenzenesulfonyl chloride) but more reactive than those with strong EDGs in multiple positions. This moderate reactivity can be advantageous in syntheses involving sensitive substrates where highly reactive reagents might lead to side reactions or degradation.
Performance and Cost: A Tale of Two Synthetic Scenarios
The central question of a cost-benefit analysis is: "When should I use this reagent?" For this compound, the answer bifurcates into two distinct scenarios.
Scenario A: General Sulfonamide Synthesis
In cases where the goal is to synthesize a simple sulfonamide for applications like protecting an amine or as a generic linker, the choice of sulfonyl chloride is driven by efficiency and cost. Here, this compound is at a significant disadvantage.
| Parameter | Benzenesulfonyl Chloride (BsCl) | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Structure | |||
| Reactivity Profile | Baseline Aromatic | Slightly Deactivated (EDG) | Moderately Deactivated (Dominant EDG) |
| Typical Yield | Good to Excellent (85-98%)[3] | Good to Excellent (85-100%)[3] | Substrate Dependent, Generally Good |
| Key Advantage | Lowest Cost, Readily Available | Forms Crystalline Derivatives, Good Leaving Group | Specific structure for target synthesis |
| Key Disadvantage | Liquid, Malodorous | Slightly more expensive than BsCl | Extremely High Cost |
| Relative Cost Index | ~1x (
| ~10x-80x (
| ~10,000x ($1558 / gram) |
As the data clearly indicates, for general-purpose sulfonamide synthesis, the cost of this compound is prohibitive. Benzenesulfonyl chloride offers the best economic value, while tosyl chloride is a moderately priced alternative often favored for its tendency to produce highly crystalline tosylates, which are easier to purify.
Scenario B: Target-Oriented Synthesis
The true value of this compound is realized when the 3-chloro-4-methoxyphenylsulfonamide moiety is an essential structural component of the final target molecule . In pharmaceutical and agrochemical research, specific substitution patterns are meticulously designed to optimize biological activity, solubility, and metabolic stability.
In this context, the reagent is no longer a simple sulfonating agent but a crucial, non-negotiable building block. The high cost is absorbed into the overall budget for developing a high-value asset, such as a novel drug candidate. The "benefit" is not a slightly higher yield but the successful synthesis of the desired molecule. Indeed, the 3-chloro-4-methoxyphenyl group is found in various complex molecules and pharmaceutical intermediates.
The following decision-making workflow illustrates this strategic choice.
Caption: Decision workflow for selecting the appropriate sulfonyl chloride.
Experimental Protocols: A Comparative Approach
To provide a practical basis for comparison, the following are representative, self-validating protocols for the synthesis of N-benzylbenzenesulfonamide using the three discussed reagents. The core principle is the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the HCl byproduct.
General Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Protocol 1: Synthesis using Benzenesulfonyl Chloride (BsCl)
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10 mmol) and pyridine (1.19 g, 15 mmol) in 20 mL of dichloromethane (DCM).
-
Reaction: Cool the flask in an ice bath to 0 °C. To the stirred solution, add a solution of benzenesulfonyl chloride (1.77 g, 10 mmol) in 10 mL of DCM dropwise over 10 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 20 mL of 1M HCl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water to yield N-benzylbenzenesulfonamide. Typical Yield: 90-98%.
Protocol 2: Synthesis using p-Toluenesulfonyl Chloride (TsCl)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 20 mL of DCM.
-
Reaction: Cool the flask to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.91 g, 10 mmol) portion-wise over 10 minutes to the stirred solution.
-
Completion: Remove the ice bath and stir at room temperature for 2-4 hours until TLC indicates the consumption of starting material.
-
Workup: Perform an identical aqueous workup as described in Protocol 1.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude N-benzyl-4-methylbenzenesulfonamide is often a solid that can be effectively purified by recrystallization from a suitable solvent like ethanol. Typical Yield: 90-98%.
Protocol 3: Synthesis using this compound
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve benzylamine (0.107 g, 1 mmol) and pyridine (0.119 g, 1.5 mmol) in 5 mL of DCM.
-
Reaction: Cool the solution to 0 °C. Add a solution of this compound (0.241 g, 1 mmol) in 3 mL of DCM dropwise.
-
Completion: Due to potentially lower reactivity, allow the reaction to stir at room temperature for 6-12 hours, or until TLC analysis confirms completion. Gentle heating (40 °C) may be required if the reaction is sluggish.
-
Workup: Follow the aqueous workup procedure as outlined in Protocol 1.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: The product, N-benzyl-3-chloro-4-methoxybenzenesulfonamide, will likely require purification by column chromatography on silica gel due to the higher cost and smaller scale of the reaction, where maximizing yield and purity is critical. Expected Yield: 80-95% (highly substrate-dependent).
Causality Behind Experimental Choices: The use of a base (pyridine or triethylamine) is non-negotiable to quench the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane is a common, relatively inert solvent for these reactions. The choice between pyridine and triethylamine is often one of convenience, though pyridine can sometimes act as a nucleophilic catalyst. For the more valuable this compound, purification by chromatography is recommended to ensure the highest possible recovery of the precious final product.
Safety and Handling
All sulfonyl chlorides should be handled with care in a well-ventilated fume hood. They are corrosive and react with moisture, including ambient humidity and water, to release corrosive HCl gas. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
| Hazard Statement | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride | This compound |
| GHS Pictogram | Corrosion, Health Hazard | Corrosion | Corrosion |
| H-Statements | H302, H314, H335 | H314 | H314 (Causes severe skin burns and eye damage) |
Spills should be neutralized with a solid absorbent like sodium bicarbonate before cleanup. Unused reagent should be quenched carefully by slow addition to a stirred, cold solution of sodium hydroxide.
Conclusion and Recommendation
The cost-benefit analysis of this compound is remarkably straightforward:
-
For general synthetic applications , its use is economically unjustifiable. The immense cost premium over readily available alternatives like benzenesulfonyl chloride and p-toluenesulfonyl chloride cannot be rationalized by any marginal increase in performance. For these purposes, benzenesulfonyl chloride is the recommended reagent on a cost basis , and p-toluenesulfonyl chloride is recommended when crystalline derivatives are desired .
-
For target-oriented synthesis , where the 3-chloro-4-methoxyphenylsulfonamide unit is a required pharmacophore or structural motif, the cost of the reagent becomes a necessary research and development expense. In this scenario, This compound is the only viable option , and its use is mandated by the project's strategic goals. The focus then shifts to optimizing reaction conditions to maximize the yield and purity of the high-value final product.
Ultimately, this compound is a specialist's tool. Understanding its place in the synthetic arsenal allows researchers and drug development professionals to make informed, economically sound decisions, deploying this expensive but crucial building block only when the target justifies the cost.
References
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Chloro-4-methoxybenzenesulfonyl Chloride
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Chloro-4-methoxybenzenesulfonyl chloride (CAS No: 22952-43-8), a reactive sulfonyl chloride derivative. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and experimental integrity for researchers, scientists, and drug development professionals.
Chemical Profile and Hazard Identification
This compound is a solid organic compound that is classified as corrosive.[1][2][3] It poses significant risks upon exposure, primarily causing severe skin burns and serious eye damage.[2][3][4] The compound is also harmful if swallowed.[2] Due to its reactive nature, particularly with moisture, it requires stringent adherence to safety protocols to mitigate risks of exposure and ensure experimental reproducibility.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Moisture Sensitive: Reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride.[5][6]
-
Inhalation Hazard: Dust or fumes can cause irritation to the respiratory tract.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity and potential exposure routes.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[9] | Protects against splashes and airborne particles which can cause severe eye damage.[4][9] A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10] | Prevents direct skin contact, which can lead to severe burns.[2][4] Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat is standard. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is required.[10] | Protects skin and personal clothing from contamination and potential burns. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling the solid outside of a fume hood or if dust is generated.[9] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing risks. All handling of this compound should be performed within a certified chemical fume hood to mitigate exposure to fumes and dust.[7]
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, reagents, and spill control materials within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the generation of dust.[10] Use appropriate tools to handle the solid.
-
Reaction Setup: When adding to a reaction vessel, do so slowly and in a controlled manner. Be mindful that reactions involving this compound may be exothermic.
-
Container Management: Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[5][11]
-
-
Post-Reaction and Decontamination:
-
Work-up: Handle the resulting mixture with the same level of precaution, as it may contain unreacted starting material or hazardous byproducts.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using appropriate cleaning procedures before removing it from the fume hood.
-
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Management:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.[12][13]
-
Containment: For small spills, if safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[14][15] Avoid using combustible materials.
-
Cleanup:
-
Reporting: Report the incident to the institution's Environmental Health and Safety (EHS) department.[14]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.[16]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][11] Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9][11] Seek immediate medical attention.[8] Do not use mouth-to-mouth resuscitation.[7][8]
-
Ingestion: Do NOT induce vomiting.[5][9] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[16]
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Proper disposal is a critical final step in the safe handling of this compound. All waste materials must be treated as hazardous.
Waste Management Protocol:
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound" and include any known hazards (e.g., Corrosive, Water-Reactive).[17]
-
Containerization: Use a compatible, leak-proof container with a secure lid. Ensure the exterior of the container is clean and free of contamination.[17]
-
Segregation:
-
Solid Waste: Collect unreacted compound, contaminated spill cleanup materials, and disposable labware in a designated solid waste container.
-
Liquid Waste: Reaction mixtures and contaminated solvents should be collected in a separate, compatible liquid waste container.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[5][17]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management company.[17][18] Do not attempt to dispose of this chemical down the drain or in regular trash.[17]
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
